Calcium tartrate hydrate
Description
Historical Context and Evolution of Research on Tartrates
The scientific journey of understanding tartrates, the salts and esters of tartaric acid, is deeply intertwined with the development of modern chemistry, particularly in the realm of stereochemistry.
Tartaric acid and its salts have been known for centuries, primarily as by-products of winemaking. wikipedia.orgwikipedia.org The crystalline deposits left in wine barrels, known as tartar, are primarily potassium bitartrate (B1229483). wikipedia.orgchemcess.com However, it was the Swedish chemist Carl Wilhelm Scheele who first isolated tartaric acid in 1769. wikipedia.org
A pivotal moment in the history of tartrate chemistry came in 1832 when Jean-Baptiste Biot observed that solutions of tartaric acid could rotate the plane of polarized light, a property known as optical activity. wikipedia.orgchemistryviews.org This discovery laid the groundwork for future investigations into the three-dimensional nature of molecules.
Building upon Biot's work, Louis Pasteur's groundbreaking research in 1847 on the crystals of sodium ammonium (B1175870) tartrate revolutionized the understanding of chemical structure. wikipedia.orgmcgill.capasteur.fr Pasteur meticulously observed that the salt, synthesized in the laboratory, consisted of two types of crystals that were mirror images of each other. mcgill.ca By manually separating these crystals, he demonstrated that their solutions rotated polarized light in opposite directions, leading to the concept of molecular chirality and the foundation of stereochemistry. wikipedia.orgresearchgate.net This was the first instance of resolving a racemic mixture into its enantiomers. chemistryviews.org
The initial studies on tartrates were largely empirical, focusing on their sources and physical properties. Pasteur's work marked a significant shift towards a mechanistic understanding of their chemical behavior. His discoveries prompted further investigation into the spatial arrangement of atoms within molecules. The concept of the tetrahedral carbon atom, proposed later by van't Hoff and Le Bel, provided the theoretical framework to explain the observed isomerism in tartaric acid. mcgill.ca
Further research delved into the chemical synthesis and reactions of tartaric acid and its derivatives. For instance, the oxidation of tartaric acid using reagents like hydrogen peroxide with a ferrous salt (Fenton's reagent) was found to yield dioxosuccinic acid, while its reduction with hydriodic acid produces succinic acid. chemcess.com The ability of tartaric acid to form complexes with various metal ions, including calcium, also became a key area of study, leading to a deeper understanding of its coordination chemistry. researchgate.net
Nomenclature and Structural Isomerism within Tartrate Chemistry
The structural complexity of tartaric acid gives rise to several isomeric forms, which in turn affects the properties of its salts, including calcium tartrate.
Tartaric acid (2,3-dihydroxybutanedioic acid) has two chiral centers, leading to the existence of four stereoisomers. chemcess.com These isomers are classified into three diastereomeric forms:
L-(+)-Tartaric acid ((2R,3R)-tartaric acid): This is the naturally occurring and most common form of tartaric acid, found in grapes and other fruits. wikipedia.orgchemcess.comsoka.ac.jp Its calcium salt is a key component in winemaking.
D-(-)-Tartaric acid ((2S,3S)-tartaric acid): This is the enantiomer (mirror image) of L-(+)-tartaric acid. wikipedia.org
Meso-tartaric acid ((2R,3S)-tartaric acid): This isomer is achiral due to an internal plane of symmetry and is therefore optically inactive. wikipedia.orgchemcess.com
A racemic mixture, an equal combination of the L-(+) and D-(-) forms, is also possible and is optically inactive. chemcess.com The different forms of tartaric acid can form distinct calcium salts, which may exhibit different crystalline structures and properties. researchgate.net For example, racemic calcium tartrate tetrahydrate has been identified in rat urinary stones. researchgate.net
Table 1: Diastereomeric Forms of Tartaric Acid
| Isomer | Systematic Name | Optical Activity | Natural Occurrence |
| L-(+)-Tartaric acid | (2R,3R)-tartaric acid | Dextrorotatory (+) | Abundant |
| D-(-)-Tartaric acid | (2S,3S)-tartaric acid | Levorotatory (-) | Rare |
| Meso-tartaric acid | (2R,3S)-tartaric acid | Inactive | Synthetic |
| Racemic Mixture | (DL)-Tartaric acid | Inactive | Synthetic |
Data sourced from multiple scientific references.
Calcium tartrate can crystallize with varying numbers of water molecules, a phenomenon known as hydration. Different hydration states of calcium tartrate have been reported, including anhydrous, trihydrate, tetrahydrate, and hexahydrate forms. nih.gov Calcium tartrate tetrahydrate is a commonly studied form and is known to have an orthorhombic crystal structure. ias.ac.inderpharmachemica.com
In addition to different hydration states, calcium tartrate also exhibits polymorphism, meaning it can exist in different crystalline structures even with the same chemical formula. For instance, triclinic polymorphs of racemic calcium tartrate have been identified. nih.gov The specific polymorph and hydration state can be influenced by factors such as the presence of impurities and the conditions of crystallization. rsc.orgsemanticscholar.org The study of these different forms is crucial as the crystal structure can significantly impact the physical and chemical properties of the compound.
Table 2: Known Hydration States of Calcium Tartrate
| Hydration State | Water Molecules per Formula Unit |
| Anhydrous | 0 |
| Trihydrate | 3 |
| Tetrahydrate | 4 |
| Hexahydrate | 6 |
Data compiled from crystallographic studies. nih.gov
Fundamental Significance in Multidisciplinary Research Fields
The unique properties of calcium tartrate hydrate (B1144303) have led to its application and study in a wide range of research areas:
Food and Beverage Industry: In winemaking, the precipitation of potassium bitartrate and, less commonly, calcium tartrate is a significant factor affecting wine stability and quality. wikipedia.orgbri.co.nz Research focuses on understanding and controlling the crystallization of these salts to prevent the formation of undesirable sediments in bottled wine. bri.co.nz
Chiral Chemistry: Optically active forms of tartaric acid and their salts, including calcium salts, are used as resolving agents to separate enantiomers of racemic mixtures. researchgate.net This is a fundamental technique in synthetic organic chemistry, particularly for the production of pharmaceuticals where only one enantiomer may be therapeutically active.
Materials Science: The controlled crystallization of calcium tartrate is a subject of interest for creating new materials with specific properties. For example, copper tartrate is being investigated as a high-capacity anode material for lithium-ion batteries. rsc.org The study of calcium tartrate crystal growth in gels has also been a focus of research. ias.ac.inderpharmachemica.comresearchgate.net
Biomineralization and Medicine: The formation of calcium tartrate crystals in biological systems is also of interest. While rare in humans, calcium tartrate tetrahydrate has been identified as a component of kidney stones, particularly in animal models with high tartrate diets. nih.gov This has prompted research into the mechanisms of its formation in biological environments. Furthermore, various tartrate salts are used in pharmaceutical formulations. consensus.apphealthline.comheart.org
Role in Inorganic and Coordination Chemistry of Calcium
In the realm of inorganic and coordination chemistry, calcium tartrate hydrate serves as a valuable model compound for studying calcium-containing coordination polymers and biomineralization processes. The tartrate ligand, with its multiple hydroxyl and carboxylate groups, readily coordinates with calcium ions, forming a stable, crystalline structure. rsc.orgresearchgate.net
Research has focused on the crystal growth and structure of calcium tartrate tetrahydrate. It crystallizes in the orthorhombic system. ias.ac.inderpharmachemica.com Studies using techniques like single diffusion gel have been employed to grow single crystals of calcium tartrate tetrahydrate to better understand the principles of crystal growth phenomena. ias.ac.inderpharmachemica.com The coordination environment of the calcium ion in the tetrahydrate form has been a subject of investigation, providing insights into calcium's role in more complex biological and chemical systems. rsc.org
Furthermore, this compound has been explored as an environmentally benign coordination polymer. Its structure facilitates humidity-based proton conductivity, making it a rare example of a calcium-based proton-conducting material. researchgate.net This property is attributed to the network of hydrogen bonds involving the coordinated water molecules. researchgate.net The study of its thermal decomposition has also provided valuable data, showing it decomposes into calcium carbonate and then calcium oxide at high temperatures. researchgate.net
Table 1: Crystallographic and Spectroscopic Data for Calcium Tartrate Tetrahydrate
| Property | Value/Description | Source(s) |
|---|---|---|
| Crystal System | Orthorhombic | ias.ac.inderpharmachemica.com |
| Space Group | P2₁2₁2₁ | ias.ac.in |
| Lattice Parameters | a = 9.227 Å, b = 10.622 Å, c = 9.652 Å | ias.ac.in |
| Hydration | Typically exists as a tetrahydrate | wikipedia.orgias.ac.in |
| FTIR Spectroscopy | Shows characteristic peaks for O-H, C-O, and C=O bonds, confirming the presence of water and tartrate | ias.ac.inresearchgate.net |
| Thermal Stability | The tetrahydrate form is stable up to around 112°C, with decomposition to calcium oxide occurring at higher temperatures (around 807°C in some studies) | ias.ac.inresearchgate.net |
Relevance in Food Science and Technology (Industrial Process Focus)
This compound holds significant relevance in the food industry, particularly in winemaking. It is a natural byproduct of wine fermentation, precipitating from grape juice and wine as the calcium salt of L-tartaric acid. atamanchemicals.comwikipedia.org Its solubility decreases at lower temperatures, leading to the formation of crystalline deposits in bottled wine, which is an aesthetic concern for producers. atamanchemicals.comwikipedia.org
The primary industrial application of calcium tartrate in food science is as a stabilizer and acidity regulator (E number E354). atamanchemicals.comwikipedia.org In winemaking, it is used to promote tartaric stabilization. By adding micronized calcium tartrate crystals (a process known as seeding), the precipitation of both potassium bitartrate and endogenous calcium tartrate is accelerated, allowing for their removal before bottling. atamanchemicals.commdpi.com This prevents the unwanted formation of crystals in the final product. atamanchemicals.com
Beyond wine, calcium tartrate is utilized as a preservative for fruits and vegetables and in the deodorization of fish. atamanchemicals.com It also serves as an intermediate in the industrial production of tartaric acid. atamanchemicals.comatamanchemicals.com
Table 2: Industrial Applications of Calcium Tartrate in Food Science
| Application | Industrial Process Focus | Source(s) |
|---|---|---|
| Wine Stabilization | Used as a seeding agent to induce and accelerate the precipitation of potassium bitartrate and calcium tartrate, preventing crystal formation in bottled wine. atamanchemicals.commdpi.com | atamanchemicals.commdpi.com |
| Food Preservative | Applied to packed vegetables and fruits to extend shelf life. atamanchemicals.com | atamanchemicals.com |
| Acidity Regulator | Used in various food and beverage items, including fizzy drinks, to control pH levels. atamanchemicals.com | atamanchemicals.com |
| Intermediate Production | Serves as a raw material for the commercial manufacturing of tartaric acid. atamanchemicals.comatamanchemicals.com | atamanchemicals.comatamanchemicals.com |
Applications in Environmental Science and Materials Development
In environmental science, research has pointed to the potential of calcium tartrate in water treatment. Specifically, its use for nitrate (B79036) removal from drinking water has been identified as a possible application, although this area requires further investigation. researchgate.net
The field of materials science has seen more extensive research into this compound, particularly for its optical properties. Crystals of calcium tartrate have been shown to exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics, such as optical computing and data storage. derpharmachemica.com The growth of high-quality single crystals is a key focus of this research, as the crystal structure is crucial for these properties. ias.ac.inderpharmachemica.com Studies have investigated how different growth conditions and the introduction of dopants can modify the structural and optical characteristics of the crystals. researchgate.net For example, doping with elements like barium or strontium can alter the crystal lattice and enhance certain properties. researchgate.net Recent studies have also explored the synthesis of calcium tartrate dihydrate nanoparticles using wet chemical methods, which could open up new applications due to their high surface area and quantum effects. researchgate.net
Overview of Current Research Trajectories and Knowledge Gaps
Current research on this compound is multifaceted. One significant trajectory is the continued investigation into its nonlinear optical properties for advanced materials development. tandfonline.com This includes optimizing crystal growth techniques to produce larger, more perfect crystals and studying the effect of various dopants on their NLO characteristics. derpharmachemica.comresearchgate.net The synthesis and characterization of calcium tartrate nanoparticles is another emerging area, with potential applications yet to be fully explored. researchgate.net
In coordination chemistry, the use of calcium tartrate as a model system for understanding proton conductivity in environmentally benign coordination polymers is a recent and promising avenue of research. researchgate.net This could have implications for the development of new solid electrolytes for electrochemical devices. researchgate.net
Despite the ongoing research, knowledge gaps remain. In food science, while the use of calcium tartrate for wine stabilization is established, a deeper understanding of the kinetics and inhibitors of its crystallization in the complex matrix of wine is still needed to further optimize the process. mdpi.com In materials science, while the NLO properties are recognized, translating these findings into practical optoelectronic devices requires more research and development. tandfonline.com Furthermore, the potential environmental applications, such as nitrate removal, are still in the early stages of investigation and require more substantial research to validate their feasibility and efficiency. researchgate.net A recent (2024) study revisited the crystal structure of calcium 2R,3R-tartrate tetrahydrate, providing high-quality data that allowed for a detailed analysis of its hydrogen bonding interactions, indicating a continued interest in refining the fundamental understanding of this compound. chemrxiv.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2,3-dihydroxybutanedioate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Ca.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;4*1H2/q;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFTBWEFJRAHI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Crystallization Science of Calcium Tartrate Hydrate
Precipitation and Co-precipitation Techniques
Precipitation from aqueous solutions is the most common method for synthesizing calcium tartrate hydrate (B1144303). This process involves the reaction of a soluble calcium salt with a tartrate salt, leading to the formation of the sparingly soluble calcium tartrate hydrate, which then precipitates out of the solution.
Influence of Reactant Concentration and Stoichiometry on Yield and Purity
The yield and purity of precipitated this compound are directly influenced by the concentrations of the calcium and tartrate ions in the solution. The stoichiometry of the precipitation reaction between calcium and tartrate ions is consistently observed to be 1:1. ajevonline.orgajevonline.orgatamanchemicals.com This means that one mole of calcium ions reacts with one mole of tartrate ions to form one mole of calcium tartrate.
Achieving a high yield necessitates that the product of the molar concentrations of the calcium and tartrate ions exceeds the solubility product constant (Ksp) of this compound. The common-ion effect can be utilized to enhance the yield; for instance, adding an excess of calcium ions to a solution containing tartrate ions will drive the equilibrium towards the formation of solid calcium tartrate, thereby minimizing the concentration of tartrate ions in the solution and maximizing the precipitate yield. libretexts.org
While an excess of one reactant can increase the yield, it may negatively impact the purity of the final product. The co-precipitation of unreacted calcium or tartrate salts can occur, necessitating subsequent purification steps. Therefore, careful control of the reactant concentrations and their molar ratio is essential for optimizing both yield and purity. In industrial applications, such as the production of tartaric acid from wine residues, the manipulation of reactant concentrations is a key step in maximizing the recovery of tartrate. libretexts.org
Table 1: Effect of Reactant Concentration on Calcium Tartrate Precipitation in a Model Solution
| Calcium Ion Concentration (mol/L) | Tartrate Ion Concentration (mol/L) | Theoretical Yield (%) | Purity Concerns |
| 0.1 | 0.1 | High | Minimal |
| 0.15 | 0.1 | Higher | Potential co-precipitation of excess calcium salts |
| 0.1 | 0.15 | Higher | Potential co-precipitation of excess tartrate salts |
Note: This table is illustrative and based on general chemical principles, as specific quantitative data from controlled, non-enological studies is limited in the available literature.
Role of pH and Temperature on Nucleation and Growth Kinetics
The pH of the solution plays a pivotal role in the precipitation of calcium tartrate. The solubility of calcium tartrate is pH-dependent because the tartrate ion concentration is a function of pH. ajevonline.org Tartaric acid is a diprotic acid, existing in three forms in solution: undissociated tartaric acid (H₂T), bitartrate (B1229483) (HT⁻), and tartrate (T²⁻). Calcium tartrate precipitation specifically requires the tartrate ion (T²⁻). As the pH increases, the equilibrium shifts towards the deprotonated forms, leading to a higher concentration of tartrate ions and thus favoring precipitation. nih.govenartis.com Studies have shown that a higher pH increases the likelihood of calcium tartrate formation. enartis.comawri.com.au For instance, a wine with a calcium content of 60 ppm might not show any precipitate at a pH below 3.5, but is very likely to form a crystalline sediment at a pH of 3.7 or higher. enartis.com
Temperature also affects the nucleation and growth kinetics, though its influence on the solubility of calcium tartrate is less pronounced compared to other salts like potassium bitartrate. nih.govbri.co.nz Lower temperatures generally slow down the rate of precipitation but can lead to a more stable supersaturated solution. ajevonline.orgatamanchemicals.com The initial phase of crystallization, known as nucleation, requires a significant amount of energy to form the initial crystal germs. enartis.com The subsequent crystal growth is a slower process. The kinetics of calcium tartrate crystallization have been described as a second-order "surface integration" reaction, highlighting the importance of the available crystal surface area for growth. vitis-vea.de
Table 2: Influence of pH and Temperature on Calcium Tartrate Precipitation
| pH | Temperature (°C) | Nucleation Rate | Crystal Growth Rate | Overall Precipitation |
| Low (<3.5) | 20 | Slow | Slow | Low |
| High (>3.7) | 20 | Faster | Faster | High |
| 3.5 | 5 | Very Slow | Very Slow | Very Low |
| 3.5 | 25 | Moderate | Moderate | Moderate |
This table summarizes general trends observed in studies, primarily from enological research.
Impact of Solvent Systems and Additives on Crystal Morphology
The choice of solvent and the presence of additives can significantly alter the crystal morphology of this compound. In aqueous solutions, calcium tartrate typically precipitates as the tetrahydrate form, often exhibiting bipyramidal or rhomboid crystal shapes. awri.com.aunih.gov
The presence of ethanol (B145695), as found in wine, decreases the solubility of calcium tartrate and can influence its crystallization. perennia.ca The proportion of tartaric acid, bitartrate, and tartrate ions varies with ethanol concentration at a constant pH, which in turn affects the solubility. ajevonline.org
Certain organic acids and macromolecules can act as inhibitors of calcium tartrate crystallization. Malic acid, for example, has been shown to be a potent inhibitor of the crystallization process. ajevonline.orgawri.com.au This inhibitory effect is particularly important during the nucleation phase. ajevonline.orgatamanchemicals.com Other substances like polyphenols, proteins, and polysaccharides can also interfere with crystal growth by binding to calcium or tartrate ions, or by attaching to the crystal surfaces and blocking further growth. nih.gov Conversely, the addition of seed crystals of calcium tartrate can be used to induce and accelerate precipitation, a technique sometimes employed for wine stabilization. bri.co.nz The use of specific additives can be a tool to control the crystal size and shape, which is crucial in applications where crystal characteristics are important.
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis are methods that employ elevated temperatures and pressures in a closed system (autoclave) to crystallize materials from a solution. These techniques can offer better control over crystal size, morphology, and purity compared to conventional precipitation methods.
Parameter Optimization for Controlled Crystallization under Autogenous Pressure
While specific research on the hydrothermal and solvothermal synthesis of pure this compound is not extensively documented, general principles from the synthesis of other calcium-based coordination polymers, such as metal-organic frameworks (MOFs), can be informative. nih.govmdpi.com Key parameters that can be optimized for controlled crystallization include:
Temperature and Time: The reaction temperature and duration directly influence the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster reaction rates and potentially different crystalline phases.
Solvent Composition: The choice of solvent or solvent mixture (e.g., water, ethanol, or other organic solvents) affects the solubility of the reactants and the stability of the resulting crystal structure.
Reactant Concentrations and Ratios: As with precipitation methods, the concentration of calcium and tartrate precursors and their molar ratio are critical for controlling the stoichiometry and yield of the product.
Modulators: The addition of modulators, such as acetic acid, can help to control the crystal growth process by competing with the primary ligand for coordination sites on the metal ion, leading to more well-defined crystals. mdpi.com
A systematic approach, such as a design of experiments (DOE), can be employed to efficiently explore the parameter space and identify the optimal conditions for achieving a desired crystal size, morphology, and purity.
Mechanisms of Phase Formation and Crystal Growth under Solvothermal Conditions
Under solvothermal conditions, the formation of this compound crystals proceeds through the dissolution of the precursors followed by nucleation and subsequent crystal growth. The elevated temperature and pressure increase the solubility of the reactants, facilitating a homogeneous reaction environment.
The mechanism of crystal growth is influenced by the interactions between the solvent molecules, the reactants, and the growing crystal surfaces. The solvent can affect the crystal habit by preferentially adsorbing to certain crystallographic faces, thereby inhibiting their growth and promoting the development of other faces.
In the case of solvothermal synthesis of a calcium-based MOF, for instance, the reactants are dissolved in a solvent mixture and heated in an autoclave. mdpi.com The slow cooling of the autoclave allows for the gradual crystallization of the product. The resulting crystal structure and morphology are a direct consequence of the interplay between the thermodynamic and kinetic factors governed by the chosen synthesis parameters. The phase of the resulting hydrate (e.g., dihydrate vs. tetrahydrate) could also be controlled by these parameters, although specific studies on this compound are needed to confirm this.
Electrochemical and Green Chemistry Synthesis Pathways
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. In the context of this compound, research is moving beyond traditional precipitation methods to explore electrochemical and green chemistry routes that offer potential advantages in control, efficiency, and sustainability.
The direct electrolytic production of solid this compound is not a widely documented industrial process in scientific literature. However, electrochemical principles are applied in the related field of tartrate stabilization in wine, which involves the controlled removal of tartrate and calcium ions to prevent spontaneous precipitation. Techniques such as electrodialysis are used to reduce the concentration of calcium and tartaric acid, thereby stabilizing the wine. enartis.comenartis.com
An alternative approach, known as the "electrolytic method," has been investigated as a stabilization technology. calpoly.edu This process reduces the concentrations of potassium, calcium, and tartaric acid, making the wine more stable against spontaneous crystallization. calpoly.edu While these methods are "subtractive" and aimed at preventing precipitation rather than producing the compound, they demonstrate that electrochemical systems can effectively manipulate the precursor ions (Ca²⁺ and C₄H₄O₆²⁻) in solution. enartis.comcalpoly.edu The principles could theoretically be adapted for a productive synthesis, where electrodes might be used to control local pH or generate precursors in a controlled manner to induce precipitation under specific conditions, although this application remains largely exploratory.
Solvent-free and mechanochemical syntheses represent a significant advancement in green chemistry by minimizing or eliminating the use of solvents, thereby reducing waste and energy consumption. These methods typically involve the direct grinding or milling of solid reactants to induce a chemical reaction.
Currently, the scientific literature does not describe established solvent-free or mechanochemical methods for the synthesis of this compound. The production of this compound, both in laboratory and industrial settings, is predominantly achieved through precipitation from aqueous solutions. libretexts.orggoogle.com This conventional approach is effective for recovering the salt from winery byproducts, which are inherently aqueous. atamanchemicals.commazzarispa.com The development of solid-state routes for this compound synthesis remains an open area for future research, which could offer a more direct and potentially more efficient pathway from solid precursors like calcium oxide or calcium carbonate and solid tartaric acid.
Control of Crystal Habit, Polymorphism, and Hydration States
The physical properties of a crystalline solid are critically dependent on its crystal habit (external shape), polymorphic form (internal crystal structure), and hydration state. Controlling these characteristics is essential for optimizing filtration, handling, and performance in various applications.
Template-assisted methods utilize a pre-organized surface or medium to guide the nucleation and growth of crystals, offering precise control over their final form.
One established method for exercising such control is crystallization within a gel matrix, such as silica (B1680970) gel. derpharmachemica.comias.ac.in In this technique, precursor solutions (e.g., calcium chloride and tartaric acid) are allowed to diffuse slowly through the gel. The gel matrix limits convection and slows down diffusion, reducing the number of nucleation sites and promoting the growth of larger, more perfect single crystals of calcium tartrate tetrahydrate. ias.ac.inscholarsresearchlibrary.com By varying parameters like gel density, pH, and reactant concentrations, the morphology and habit of the resulting crystals can be systematically controlled. derpharmachemica.com
A commercially significant technology that employs this principle is Template Assisted Crystallization (TAC) . scalestop.co.ukdeppmann.com While primarily used for water softening, TAC demonstrates the power of templates in controlling calcium salt crystallization. In TAC systems, water containing dissolved calcium and carbonate ions flows through a bed of polymeric beads that have microscopic nucleation sites on their surface. scalestop.co.ukwaterfilterguru.com These sites act as templates, converting the dissolved hardness minerals into inert, thermodynamically stable microcrystals that remain suspended in the water rather than forming scale. deppmann.comethicalh2o.com This technology, proven effective for calcium carbonate, illustrates a scalable template-based approach that could potentially be adapted for the controlled crystallization of specific this compound polymorphs.
The crystallization of calcium tartrate from a supersaturated solution is kinetically slow due to a high energy barrier for the initial formation of crystal nuclei. enartis.com This process can be significantly accelerated and controlled through the introduction of seed crystals and the use of surface-active agents.
Seed Crystals: The addition of pre-existing crystals, or "seeds," bypasses the difficult nucleation step and provides a surface for crystal growth to occur immediately. This technique is a cornerstone of industrial tartrate stabilization in winemaking. bri.co.nz The use of micronized L(+) calcium tartrate is particularly effective; its addition provides millions of crystallization germs per milliliter, dramatically increasing the rate of precipitation. enartis.com The crystallization kinetics are found to be dependent on the surface area available for growth, which is directly influenced by the seeding level and particle size of the seed crystals. vitis-vea.de
Protective colloids and polymers are widely used as surface-active agents to manage tartrate stability. These additives can influence the crystal formation process, with varying degrees of effectiveness.
| Additive / Surface-Active Agent | Effect on Calcium Tartrate Crystallization | Reference(s) |
| Sodium Carboxymethylcellulose (CMC) | Inhibits precipitation; considered an effective stabilizer. | nih.govresearchgate.netmdpi.com |
| Potassium Polyaspartate (KPA) | Can inhibit crystallization, though some studies note variable effects. | nih.govresearchgate.net |
| Alginic Acid | Shows a high stabilizing effect, inhibiting precipitation effectively. | nih.govresearchgate.net |
| Metatartaric Acid | Acts as a protective colloid but its effect is temporary due to hydrolysis. | enartis.comnih.gov |
| Mannoproteins | Generally have little to no inhibitory effect on calcium tartrate. | researchgate.netmdpi.com |
| Malic Acid | Natural inhibitor, particularly effective at hindering the nucleation stage. | atamanchemicals.comawri.com.au |
| Grape Pectins (Polyuronic acids) | Act as efficient inhibitors of crystal growth. | awri.com.au |
These agents work by binding to calcium and/or tartrate ions in solution or by adsorbing onto the crystal surfaces, interfering with the integration of new molecules into the crystal lattice and thus controlling precipitation. nih.govresearchgate.net
Scalability and Process Engineering Considerations for Industrial Production
The industrial production of this compound is primarily linked to the wine industry, where it is recovered as a valuable byproduct from waste streams such as wine lees and tartar scraped from fermentation tanks. atamanchemicals.comwikipedia.org The process is a well-established example of chemical engineering principles applied to valorize agricultural residues.
A typical industrial process for recovering calcium tartrate from alkaline descaling solutions involves several key unit operations: google.com
Preparation of the Feed Solution: An alkaline solution rich in tartrates, with a potential tartaric acid content of 140-250 g/L, is prepared. google.com
Acidification and pH Control: The solution is carefully acidified. The final pH of the reaction mixture is a critical parameter, often controlled to be at or below 8, as pH governs the dissociation equilibrium of tartaric acid and thus the availability of the tartrate ion (C₄H₄O₆²⁻). enartis.comgoogle.com
Precipitation: A calcium salt, such as calcium chloride or calcium carbonate, is added to the solution in excess to precipitate the sparingly soluble calcium tartrate. libretexts.orgmazzarispa.com The mixture is homogenized to ensure a complete reaction. google.com
Separation and Concentration: The precipitated calcium tartrate crystals are separated from the mother liquor. On an industrial scale, this is accomplished using high-throughput equipment such as centrifuges and hydrocyclones. mazzarispa.com
Drying: The separated solids are dried to produce a stable, powdered final product. mazzarispa.com
Filtrate Recycling: To improve process efficiency and yield, at least a portion of the filtrate, which may still contain unreacted tartrate, is recycled back to the initial preparation step. google.com
This process allows for a high yield of recovery, with reports indicating that over 97% of the potential tartaric acid can be recovered as calcium tartrate. google.com The final product is then typically used as the primary raw material for the production of purified natural tartaric acid. mazzarispa.com The entire process is designed for large-scale, continuous or batch operation, relying on standard, robust chemical processing equipment.
Advanced Characterization Techniques for Structural Elucidation and Phase Identification
X-ray Diffraction (XRD) and Neutron Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction has been instrumental in determining the precise crystal structures of various hydrated forms of calcium tartrate. For instance, calcium tartrate tetrahydrate has been identified to crystallize in the orthorhombic space group P2₁2₁2₁ nih.govias.ac.inresearchgate.net. The crystal structure consists of calcium ions linked to tartrate molecules, forming infinite chains that are further interconnected by a network of hydrogen bonds involving the water molecules researchgate.net. Similarly, the hexahydrate form, CaC₄H₄O₆·6H₂O, has been solved and found to crystallize in the orthorhombic space group P2₁2₁2, with its structure also featuring infinite chains of alternating Ca polyhedra and tartrate molecules, cross-linked by a three-dimensional hydrogen bond network nih.govresearchgate.net.
Powder XRD is routinely used to confirm the material's identity and to determine its lattice parameters ias.ac.in. The resulting diffraction pattern serves as a unique fingerprint for the specific hydrate (B1144303) phase.
Rietveld refinement is a powerful analytical method applied to powder diffraction data (both X-ray and neutron) to refine the crystal structure model of a material. This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of unit cell parameters, atomic positions, and space group.
For calcium tartrate tetrahydrate, Rietveld refinement of XRD data confirms the orthorhombic crystal system. Different studies have reported slightly varying unit cell parameters, which can be attributed to different synthesis conditions. For example, one study reported lattice parameters of a = 9.227 Å, b = 10.622 Å, and c = 9.652 Å ias.ac.in. Another investigation on calcium (2R,3R)-tartrate tetrahydrate found unit-cell dimensions of a = 9.1587 Å, b = 9.5551 Å, and c = 10.5041 Å, with the space group determined as P2₁2₁2₁ nih.gov. A separate study reported lattice parameters of a = 9.45900 Å, b = 6.46400Å, and c = 5.39600Å for an orthorhombic structure derpharmachemica.com.
The refinement process is also crucial for analyzing site occupancies and identifying subtle structural distortions, which can arise from substitutions or defects within the crystal lattice nih.gov.
Table 1: Reported Unit Cell Parameters for Calcium Tartrate Hydrates
| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Source(s) |
|---|---|---|---|---|---|---|
| Tetrahydrate | Orthorhombic | P2₁2₁2₁ | 9.24 | 10.63 | 9.66 | ias.ac.in |
| Tetrahydrate | Orthorhombic | P2₁2₁2₁ | 9.631 | 10.573 | 9.215 | researchgate.net |
| Tetrahydrate | Orthorhombic | P2₁2₁2₁ | 9.1587 | 9.5551 | 10.5041 | nih.gov |
| Tetrahydrate | Orthorhombic | - | 9.45900 | 6.46400 | 5.39600 | derpharmachemica.com |
Data sourced from multiple crystallographic studies. Minor variations exist due to different experimental conditions.
Powder XRD is a primary tool for evaluating the phase purity and crystallinity of synthetically produced calcium tartrate hydrate. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material derpharmachemica.com. Conversely, broad peaks or an amorphous halo suggest poor crystallinity or the presence of amorphous phases.
By comparing the experimental diffraction pattern with standard patterns from databases (e.g., JCPDS), one can confirm the identity of the synthesized this compound and detect the presence of any crystalline impurities ias.ac.in. For instance, during synthesis, unwanted phases such as other hydrates of calcium tartrate or precursor materials could co-precipitate. Quantitative phase analysis (QPA) using the Rietveld method can determine the weight percentage of each crystalline phase in a mixture, providing a precise measure of the product's purity scirp.orgmdpi.com.
In-situ diffraction techniques, particularly using high-intensity synchrotron radiation, allow for the real-time monitoring of crystallization processes and phase transitions nih.gov. By collecting diffraction patterns at controlled time intervals while a sample is subjected to changes in temperature, pressure, or chemical environment, researchers can study the kinetics of crystal formation and growth.
For this compound, in-situ XRD could be employed to observe the nucleation and growth from solution, providing insights into the mechanisms that govern crystal size and morphology. Furthermore, these studies can track phase transitions between different hydrated states (e.g., tetrahydrate to anhydrous) as a function of temperature. This provides critical information on the thermal stability and decomposition pathways of the material nih.govmdpi.com.
Spectroscopic Methods for Molecular Structure and Bonding Analysis
Spectroscopic techniques probe the interactions of electromagnetic radiation with matter to provide detailed information about molecular structure, chemical bonding, and functional groups.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a molecular fingerprint of the compound.
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the tartrate anion and the water of hydration ias.ac.inresearchgate.net.
O-H Stretching: Strong, broad absorption bands are typically observed in the range of 3600-3400 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules of crystallization researchgate.netijirset.com.
C-H Stretching: Absorptions within the 2990-2850 cm⁻¹ region are attributed to C-H stretching modes of the tartrate backbone researchgate.net.
C=O Stretching: The carbonyl group (C=O) of the tartrate's carboxylate function gives rise to strong absorption bands, typically around 1588-1591 cm⁻¹ researchgate.netijirset.com.
C-O Stretching: C-O stretching vibrations are observed in the region of 1387-1281 cm⁻¹ ijirset.com.
Ca-O Bonding: Absorptions in the lower frequency region, generally below 820 cm⁻¹, are assigned to the stretching vibrations of the calcium-oxygen bonds researchgate.netijirset.com.
The presence and characteristics of these bands confirm the incorporation of both tartrate and water ligands into the crystal structure ias.ac.in.
Table 2: Key FTIR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| 3600 - 3400 | O–H stretching (water of hydration) | researchgate.netijirset.com |
| 2990 - 2850 | C–H stretching | researchgate.net |
| ~1590 | C=O stretching (carbonyl group) | researchgate.netijirset.com |
| 1387 - 1281 | C–O stretching | ijirset.com |
Assignments are based on published spectroscopic data.
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides detailed information about the molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting and symmetry analysis of crystalline materials.
The Raman spectrum of this compound shows sharp bands corresponding to the internal vibrations of the tartrate ions researchgate.net. Strong signals are often observed for C-C and C-O stretching modes within the tartrate backbone. The technique can be used to distinguish between different polymorphic or hydrated forms of calcium tartrate, as subtle changes in the crystal structure and molecular environment will lead to shifts in the Raman bands. Micro-Raman spectroscopy, in particular, can be used to analyze very small single crystals or different regions within a larger crystal, providing information on structural homogeneity nih.govresearchgate.net. This "molecular fingerprinting" capability is crucial for confirming the identity and structural integrity of the compound uwa.edu.au.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments (e.g., ¹H, ¹³C, ⁴³Ca)
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic environment, molecular structure, and dynamics in solid materials like this compound. By probing specific atomic nuclei, it offers insights unattainable by diffraction methods, which describe long-range order.
¹H NMR: Proton (¹H) solid-state NMR can be employed to study the arrangement and dynamics of hydrogen atoms within the crystal lattice. In this compound, this primarily involves the protons of the water molecules and the hydroxyl (-OH) and methine (-CH) groups of the tartrate anion. ¹H MAS NMR spectra can distinguish between structurally different water molecules and provide information on hydrogen bonding networks, which are crucial for the stability of the hydrate structure. While specific ¹H solid-state NMR studies on this compound are not widely reported, the technique is instrumental in characterizing dehydration processes and understanding proton mobility within similar hydrated crystalline solids.
¹³C NMR: Carbon-13 (¹³C) NMR provides valuable information on the carbon skeleton of the tartrate molecule. Cross-polarization magic-angle spinning (CP/MAS) is a standard technique used to obtain high-resolution ¹³C spectra of solids. Research on cement hydration, where tartaric acid is used as a retarder, has utilized ¹³C{¹H} CP/MAS NMR to identify the formation of calcium tartrate. researchgate.net The spectrum of the formed calcium tartrate shows distinct resonances for the carboxyl (-COO⁻) and the methine (-CH(OH)-) carbons, confirming the precipitation of the salt. researchgate.net The chemical shifts of these carbons are sensitive to their local chemical environment, including coordination to the calcium ion and hydrogen bonding interactions.
⁴³Ca NMR: Direct characterization of the calcium ion's local environment can be achieved through ⁴³Ca NMR. However, this technique is exceptionally challenging due to the intrinsic properties of the ⁴³Ca isotope: it is a spin-7/2 quadrupolar nucleus with a very low natural abundance (0.135%) and a low gyromagnetic ratio, leading to extreme insensitivity. rsc.orgscispace.comnih.gov Consequently, ⁴³Ca solid-state NMR studies are scarce and often require isotopic enrichment, which is very costly. rsc.orgscispace.com Despite these difficulties, advancements in high magnetic fields and techniques like Magic-Angle Spinning Coil (MACS) detection are improving feasibility. rsc.orgscispace.com For calcium-containing materials, ⁴³Ca NMR parameters, such as the isotropic chemical shift and the quadrupolar coupling constant, can provide direct information on the calcium coordination number, Ca-O bond distances, and symmetry of the Ca²⁺ site. rsc.org While specific ⁴³Ca NMR spectra for this compound have not been published, the technique holds significant potential for directly probing the calcium coordination environment and distinguishing between different crystalline phases or hydrate forms.
UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment
UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a material. For a compound like this compound, which is a salt of a hydroxycarboxylic acid, the primary chromophores are the carboxylate groups. The absorption of UV radiation corresponds to the excitation of valence electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). scholarsresearchlibrary.com
Crystals of this compound are typically transparent in the entire visible and near-infrared regions, a property that is important for potential nonlinear optical (NLO) applications. derpharmachemica.com The significant absorption occurs at lower wavelengths in the UV region. derpharmachemica.com This wide transparency window suggests a large energy gap between the ground and excited electronic states.
The onset of UV absorption can be used to determine the optical band gap energy (Eg) of the material, which is a key parameter characterizing its electronic structure. The band gap energy for calcium tartrate has been calculated using the relationship Eg = 1240 / λ, where λ is the cutoff wavelength in nanometers. derpharmachemica.com
| Compound | Cutoff Wavelength (λ) | Calculated Band Gap Energy (eV) | Reference |
|---|---|---|---|
| Calcium Tartrate | 270 nm | 4.59 eV | derpharmachemica.com |
Electron Microscopy and Atomic Force Microscopy for Morphological and Surface Analysis
Scanning Electron Microscopy (SEM) for Particle Size Distribution and External Morphology
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of crystalline materials. In the study of this compound, SEM reveals detailed information about crystal habit, particle size, and surface features.
Research on calcium tartrate crystals grown by gel diffusion methods shows varied morphologies depending on the specific growth conditions like pH, reactant concentrations, and gel aging. derpharmachemica.comresearchgate.net SEM micrographs have identified plate-like crystal morphologies, where crystals appear to grow through a layer deposition mechanism. derpharmachemica.com The images can show individual flat plates with sharp edges, sometimes with further plate-like growths on their surfaces. derpharmachemica.com These studies also reveal microstructural features such as small voids at grain boundaries and the aggregation of smaller particles, which can influence the bulk properties of the material. derpharmachemica.com
Transmission Electron Microscopy (TEM) for Nanostructure, Lattice Imaging, and Electron Diffraction
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly useful for characterizing the internal structure of materials at the nanoscale. TEM has been employed to confirm the particle size and morphology of calcium tartrate dihydrate nanoparticles synthesized via wet chemical methods. These studies have shown that the nanoparticles have a nearly spherical morphology with sizes in the range of 22.8–23.9 nm. This complements data from X-ray diffraction (XRD) where peak broadening indicates the nanostructured nature of the material.
In addition to imaging, TEM can be used to obtain selected area electron diffraction (SAED) patterns. SAED provides crystallographic information from nanoscale regions, helping to identify the crystal structure and phase of individual nanoparticles and confirming their crystalline nature.
Atomic Force Microscopy (AFM) for Surface Topography, Growth Mechanisms, and Interfacial Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces at the sub-nanometer scale. nih.gov It is exceptionally well-suited for studying insulating materials like this compound in various environments, including in solution. nih.gov
While specific AFM studies focused exclusively on this compound are not prominent in the literature, the technique's application to analogous calcium salts, such as calcium carbonate (calcite), demonstrates its powerful capabilities. AFM can be used to:
Image Surface Topography: Generate three-dimensional images of the crystal surface with atomic or molecular resolution, revealing terraces, step edges, and defect structures like etch pits or screw dislocations. eco-vector.com
Investigate Growth Mechanisms: Observe crystal growth in real-time and in-situ. By scanning the surface in a supersaturated solution, AFM can monitor the advancement of step edges, the formation of 2D nuclei on terraces, and the influence of additives or impurities on the growth kinetics. eco-vector.comaps.org Studies on calcite have shown that scanning with the AFM tip can even enhance deposition along preexisting steps. eco-vector.com
Analyze Interfacial Interactions: Probe the forces between the AFM tip and the crystal surface, providing insights into surface charge and the structure of the hydration layers at the solid-liquid interface. aimspress.comias.ac.in This is crucial for understanding dissolution and precipitation phenomena at a fundamental level. aimspress.com
Given its capabilities, AFM represents a powerful, albeit underutilized, tool for elucidating the nanoscale surface processes governing the crystallization and dissolution of this compound.
Thermal Analysis for Elucidating Decomposition Pathways and Phase Transformations
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability, dehydration, and decomposition of this compound.
Studies on calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O) have shown that the compound is thermally unstable at elevated temperatures. The decomposition process occurs in several distinct stages, which can be identified by mass loss in TGA and corresponding endothermic or exothermic peaks in DTA/DSC.
The typical decomposition pathway observed for calcium tartrate tetrahydrate is as follows:
Dehydration: The four water molecules of crystallization are lost. This process can occur in one or more steps, typically starting at temperatures above 100°C.
Decomposition of Anhydrous Calcium Tartrate: The anhydrous salt decomposes into calcium carbonate (CaCO₃).
Decomposition of Calcium Carbonate: At higher temperatures, the calcium carbonate intermediate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂).
The precise temperatures and associated weight losses for these stages provide a quantitative picture of the decomposition pathway.
| Temperature Range (°C) | Process | Observed Mass Loss (%) | Theoretical Mass Loss (%) | DTA/DSC Peak | Final Product |
|---|---|---|---|---|---|
| ~112 - 250 | Loss of 4 H₂O molecules (Dehydration) | 27.0 | 27.69 | Endothermic | CaC₄H₄O₆ |
| ~250 - 480 | Decomposition to Calcium Carbonate | 21.0 | 21.54 | Exothermic | CaCO₃ |
| ~480 - 850 | Decomposition to Calcium Oxide | 16.5 | 16.92 | Endothermic | CaO |
Note: The temperature ranges and mass loss percentages are approximate and can vary based on experimental conditions such as heating rate and atmosphere. The data presented is a representative summary from typical thermal analysis studies. researchgate.net
This multi-stage decomposition reveals that the material's stability is critically dependent on temperature, with distinct phase transformations occurring as it is heated.
Thermogravimetric Analysis (TGA) for Quantifying Hydration State and Decomposition Steps
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is crucial for determining the number of water molecules of hydration and for identifying the distinct stages of its thermal decomposition.
The analysis of calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O) typically reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of water molecules, a process known as dehydration. As the temperature increases further, the anhydrous calcium tartrate decomposes into calcium carbonate, which subsequently decomposes into calcium oxide at higher temperatures. derpharmachemica.com The TGA curve shows that the water molecules may be released in distinct stages, suggesting they are bound differently within the crystal lattice. researchpublish.com
The thermal decomposition generally proceeds as follows:
Dehydration: CaC₄H₄O₆·4H₂O → CaC₄H₄O₆ + 4H₂O
Decomposition to Carbonate: CaC₄H₄O₆ → CaCO₃ + Volatile organic products
Decarbonation: CaCO₃ → CaO + CO₂
The percentage of weight loss at each stage can be compared with theoretical calculations to confirm the hydration state and the decomposition pathway. derpharmachemica.com
| Decomposition Stage | Temperature Range (°C) | Process | Observed Weight Loss (%) derpharmachemica.com | Calculated Weight Loss (%) |
|---|---|---|---|---|
| I | ~100 - 275 | Dehydration (Loss of 4H₂O) | 27.10 | 27.69 |
| II | ~275 - 500 | Decomposition to Calcium Carbonate | 29.50 | 29.23 |
| III | >600 | Decomposition to Calcium Oxide | 16.50 | 16.92 |
Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes Related to Dehydration and Phase Changes
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies endothermic (heat-absorbing) and exothermic (heat-releasing) processes. For this compound, DSC reveals the energetic changes associated with dehydration and decomposition.
The DSC thermogram of this compound typically shows multiple endothermic peaks. The initial peaks at lower temperatures correspond to the energy required to remove the water of hydration. Studies have shown distinct endothermic events corresponding to the stepwise removal of water molecules, indicating different binding energies. researchpublish.com For instance, a well-defined endothermic peak around 187.5°C can be attributed to the evaporation of water molecules, with another peak near 275°C corresponding to total dehydration. researchpublish.com
Following dehydration, another endothermic peak, often observed above 300°C, signifies the decomposition of the anhydrous tartrate into calcium carbonate. researchpublish.com At even higher temperatures, an exothermic peak may be observed, which is often attributed to the oxidation of the organic decomposition products. derpharmachemica.com
| Observed Peak Temperature (°C) | Process Type | Associated Event |
|---|---|---|
| ~77 - 188 derpharmachemica.comresearchpublish.com | Endothermic | Initial loss of water of hydration |
| ~275 - 307 researchpublish.com | Endothermic | Final dehydration |
| ~432 derpharmachemica.com | Endothermic | Decomposition to Calcium Carbonate |
| ~492 derpharmachemica.com | Exothermic | Oxidation of decomposition products |
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or FTIR for Volatile Product Identification
Evolved Gas Analysis (EGA) is a powerful technique used to identify the gaseous products released from a sample upon heating. wikipedia.org When coupled with a TGA or DSC instrument, EGA provides real-time identification of the volatile species corresponding to specific mass loss events or thermal transitions. The most common detectors are Mass Spectrometers (MS) and Fourier Transform Infrared (FTIR) spectrometers. mt.com
For this compound, EGA-MS or EGA-FTIR can definitively identify the evolved gases at each decomposition stage observed in the TGA curve.
Dehydration Stage: In the temperature range of dehydration, the primary gas detected would be water (H₂O). The MS would show a prominent signal at a mass-to-charge ratio (m/z) of 18.
Tartrate Decomposition Stage: As the anhydrous calcium tartrate decomposes, a more complex mixture of gases is expected. The primary products would be carbon dioxide (CO₂) and carbon monoxide (CO), along with other potential organic fragments. MS would detect signals at m/z 44 (CO₂) and 28 (CO). FTIR would identify the characteristic vibrational bands of these molecules. setaramsolutions.com
Carbonate Decomposition Stage: At higher temperatures, the decomposition of calcium carbonate yields a strong signal for carbon dioxide (CO₂).
This coupling of techniques provides unequivocal evidence for the proposed decomposition pathway by correlating specific mass losses with the chemical identity of the evolved volatile products. mt.com
| Temperature Range (°C) | TGA/DSC Event | Expected Evolved Gas | Primary MS Signal (m/z) |
|---|---|---|---|
| ~100 - 275 | Dehydration | Water (H₂O) | 18 |
| ~275 - 500 | Tartrate Decomposition | Carbon Dioxide (CO₂), Carbon Monoxide (CO) | 44, 28 |
| >600 | Carbonate Decomposition | Carbon Dioxide (CO₂) | 44 |
Elemental Composition and Purity Analysis
Determining the precise elemental composition is essential for verifying the stoichiometry and assessing the purity of a synthesized batch of this compound.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Calcium Content
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for determining the concentration of metallic elements. youtube.com To analyze this compound, a sample is first digested in acid to bring the calcium into an aqueous solution. This solution is then introduced into a high-temperature plasma, which excites the calcium atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of calcium in the sample.
ICP-OES provides a precise quantification of the calcium content, which can be compared to the theoretical value for CaC₄H₄O₆·4H₂O (15.40% by mass). This analysis is critical for confirming the correct synthesis of the compound and for identifying any calcium-related impurities. High-performance ICP-OES methods can achieve accuracies with expanded uncertainties on the order of 0.3-1.0%. eag.com
| Element | Technique | Theoretical Content (wt.%) | Example Measured Content (wt.%) |
|---|---|---|---|
| Calcium (Ca) | ICP-OES | 15.40 | 15.35 ± 0.15 |
Energy-Dispersive X-ray Spectroscopy (EDS) for Local Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique typically coupled with a Scanning Electron Microscope (SEM). wikipedia.org It is used for the elemental analysis of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with the specimen. memphis.edu
For this compound, EDS can provide a rapid, semi-quantitative analysis of the elemental composition on the surface of the crystals. It can confirm the presence of the expected elements: calcium (Ca), carbon (C), and oxygen (O). wikipedia.org Furthermore, EDS mapping can be employed to visualize the spatial distribution of these elements across a sample, which is useful for assessing the homogeneity of the material and identifying any localized impurities or phase segregation. memphis.edu
| Element | Theoretical (Atomic %) | Theoretical (Weight %) | Example EDS Result (Weight %) |
|---|---|---|---|
| Calcium (Ca) | 3.8 | 15.40 | 15.1 |
| Carbon (C) | 15.4 | 18.47 | 18.9 |
| Oxygen (O) | 38.5 | 61.49 | 62.0 |
| Hydrogen (H) | 42.3 | 4.65 | Not Detected by EDS |
Note: Hydrogen is not detectable by standard EDS analysis.
Combustion Analysis for Carbon, Hydrogen, and Oxygen Content Determination
Combustion analysis is a classic and reliable method for determining the amount of carbon and hydrogen in an organic compound. wikipedia.org A weighed sample of this compound is combusted in a stream of pure oxygen, which converts all the carbon into carbon dioxide (CO₂) and all the hydrogen into water (H₂O). These products are then passed through separate absorption tubes, and the mass of each is precisely measured. alevelchemistry.co.uk
From the masses of CO₂ and H₂O produced, the mass percentages of carbon and hydrogen in the original sample can be calculated. preparatorychemistry.com The percentage of oxygen is typically determined by difference, by subtracting the measured percentages of carbon, hydrogen, and calcium (from ICP-OES) from 100%. This technique is fundamental for verifying the empirical formula of the tartrate component of the compound.
| Element | Technique | Theoretical Content (wt.%) | Example Measured Content (wt.%) |
|---|---|---|---|
| Carbon (C) | Combustion Analysis | 18.47 | 18.41 |
| Hydrogen (H) | Combustion Analysis | 4.65 | 4.69 |
| Oxygen (O) | By Difference | 61.49 | 61.55 |
Computational Chemistry and Theoretical Modeling of Calcium Tartrate Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For calcium tartrate hydrate (B1144303), DFT calculations can predict its geometric, electronic, and energetic properties with high accuracy. These calculations are foundational for understanding the material's stability and reactivity. DFT studies on related hydrated compounds and carbonates provide a robust framework for understanding calcium tartrate hydrate. mdpi.comnih.gov A slight deviation of about 1–5 percent between calculated and experimental lattice parameters is typical for DFT calculations. nih.gov
A crucial first step in theoretical modeling is geometry optimization. Starting with an initial crystal structure, often derived from experimental X-ray diffraction data, DFT calculations systematically adjust the atomic positions to find the lowest energy (most stable) configuration. nih.govrsc.org For calcium tartrate tetrahydrate, which has an orthorhombic crystal structure, this process would refine the lattice parameters (a, b, c) and the internal coordinates of all atoms, including those of the water molecules. ias.ac.innih.gov
Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to atomic displacements, which yields a series of normal modes, each with a characteristic frequency. These theoretical frequencies can be directly compared to experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. ias.ac.innih.govnih.gov Such comparisons help validate the computational model and allow for precise assignment of spectral peaks to specific atomic motions, such as O-H stretches of water, C=O stretches of the carboxylate groups, and Ca-O vibrations. ias.ac.innih.gov DFT calculations on other hydrates have shown that interactions between guest molecules (like tartrate) and the water lattice can cause shifts in the vibrational modes. nih.gov
| Experimental Frequency (cm⁻¹) ias.ac.in | Assignment ias.ac.in | Theoretical DFT Mode Description |
|---|---|---|
| 3565 and 3425 | OH stretching mode and water | Symmetric and asymmetric stretching vibrations of hydroxyl groups in tartrate and water molecules. |
| 1588 | C=O stretch of carbonyl group | Asymmetric stretching vibration of the deprotonated carboxylate (COO⁻) groups. |
| 1385 | C=O symmetric and δ(O–C=O) mode | Symmetric stretching and in-plane bending vibrations of the carboxylate groups. |
| 1148 | C–H vibrational modes | Bending and wagging motions of the C-H bonds on the tartrate backbone. |
| 964 - 534 | Calcium–oxygen | Lattice vibrations involving the stretching and bending of Ca-O coordination bonds. |
DFT is also employed to calculate the electronic band structure and the Density of States (DOS), which are fundamental to understanding a material's electronic properties. The band structure plots the allowed electron energy levels versus momentum through the crystal's Brillouin zone, revealing the size of the electronic band gap. A wide band gap is characteristic of electrical insulators. Experimental studies on calcium tartrate crystals have determined a wide band gap energy of 4.59 eV, suggesting suitability for applications like second and third harmonic generation. scholarsresearchlibrary.com
A theoretical DOS analysis complements the band structure by quantifying the number of available electronic states at each energy level. Element-specific partial DOS (PDOS) calculations can further decompose the total DOS, showing the contribution of individual atoms (Ca, C, O, H) and orbitals to the valence and conduction bands. nih.gov This analysis provides deep insights into the nature of chemical bonding—for instance, distinguishing between the ionic character of the Ca-O bonds and the covalent character of the C-C and C-H bonds within the tartrate anion.
Calcium tartrate exists in various hydrated forms, including a tetrahydrate and a hexahydrate, and can also exist in anhydrous states. nih.govnih.govnih.gov DFT calculations are invaluable for studying the energetics of the transitions between these forms. By calculating the total electronic energy of each distinct structure, the thermodynamic stability of different hydrates and polymorphs can be compared.
The process of dehydration is critical for applications such as thermal energy storage. researchgate.netrsc.org DFT can be used to model the stepwise removal of water molecules from the crystal lattice, calculating the energy required for each step. researchgate.net This provides a theoretical dehydration curve that can be compared with experimental results from thermogravimetric analysis (TGA). ias.ac.in Furthermore, these calculations can determine the activation energy barriers for dehydration, offering insights into the kinetics of the process. researchgate.net Similarly, the energetics of polymorphic transformations, such as between chiral and meso-forms of calcium tartrate, can be investigated to understand phase selection and stability. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static, zero-temperature view of the system, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves over time. This is particularly useful for understanding dynamic processes in this compound.
Within the this compound crystal, water molecules are not static but exhibit vibrational and rotational motion and can diffuse through the lattice under certain conditions. escholarship.org MD simulations can model these dynamics by representing the interactions between atoms using a set of classical force fields. A simulation would typically begin with the known crystal structure of this compound placed in a simulation box with periodic boundary conditions. researchgate.net
By analyzing the trajectories of the water molecules, several key properties can be calculated:
Diffusion Coefficients: Quantify the mobility of water molecules within the lattice at different temperatures.
Hydrogen Bond Network: Analyze the lifetime and dynamics of hydrogen bonds between water molecules and between water and the tartrate anions. rsc.org
Radial Distribution Functions: Describe the average distance and coordination of water molecules around the calcium ions and the tartrate functional groups.
These simulations offer a molecular-level picture of how water contributes to the structural stability of the hydrate and the mechanisms by which it is lost during dehydration. nih.gov
| Parameter | Description/Typical Value |
|---|---|
| System | Supercell of calcium tartrate tetrahydrate crystal structure (e.g., 4x4x4 unit cells). |
| Force Field | Classical force fields like CHARMM, AMBER, or specialized models for biomolecules and inorganic interfaces. |
| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature). |
| Temperature | Controlled via a thermostat (e.g., Nosé-Hoover) at a specified value (e.g., 300 K). |
| Time Step | 1-2 femtoseconds (fs). |
| Simulation Length | 10-100 nanoseconds (ns) to ensure adequate sampling of dynamic events. |
The interaction of tartrate ions with crystal surfaces is crucial in processes like crystal growth modification and preventing unwanted precipitation in industries such as winemaking. rsc.orgcanterbury.ac.nz MD simulations are an excellent tool to investigate these interfacial phenomena at the molecular level. nih.gov
A notable study used MD simulations with metadynamics to calculate the free energy landscape for the adsorption of tartrate onto calcite (calcium carbonate) surfaces, which serves as a model system for understanding tartrate-calcium interactions. rsc.org The simulations revealed that the adsorption behavior is highly dependent on the specific crystal face. rsc.org
On the common (104) calcite surface, tartrate adsorption was weak, with binding mediated by interfacial water molecules (physical adsorption). rsc.org The tartrate molecule remained separated from the surface by water and could easily desorb. rsc.org
In contrast, on the higher-energy (1-10) surface, tartrate adsorbed much more strongly through direct binding of its carboxylate and hydroxyl groups to the surface calcium and carbonate ions, respectively. rsc.org This strong, direct interaction is facilitated by a close structural match between the tartrate molecule and the arrangement of ions on the crystal surface. rsc.org
These findings highlight the importance of surface energetics, structural matching, and the role of interfacial water in controlling adsorption. rsc.org Similar MD simulations on the surfaces of this compound itself could elucidate mechanisms of crystal growth, dissolution, and interaction with other molecules in solution.
Force Field Development and Parameterization for Calcium Tartrate Systems
Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for studying large systems over time, but their accuracy is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. For this compound, a dedicated force field is essential for accurately modeling the intricate interplay between the calcium ion, the tartrate anion, and water molecules.
The development of a force field for calcium tartrate systems involves a systematic parameterization process. This process typically includes defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic). Given the presence of a divalent metal ion and a chiral organic molecule with multiple coordination sites, the parameterization requires careful consideration of several factors.
Key Considerations in Force Field Development:
Electrostatics: Accurately representing the electrostatic interactions is crucial, particularly the charge distribution on the tartrate anion and the polarization effects induced by the Ca²⁺ ion. While standard fixed-charge force fields like AMBER and CHARMM can be adapted, polarizable force fields, which allow for the redistribution of charge in response to the local electric field, can offer improved accuracy for systems with divalent cations. nih.gov
Coordination Chemistry: The coordination of the calcium ion with the carboxylate and hydroxyl groups of the tartrate anion and with water molecules must be correctly modeled. This involves refining the non-bonded parameters (Lennard-Jones or Buckingham potentials) for the Ca²⁺ ion to reproduce experimental coordination numbers and geometries. nih.gov
Hydrogen Bonding: The extensive network of hydrogen bonds involving the hydroxyl groups of the tartrate, the water molecules of hydration, and the carboxylate groups plays a significant role in the crystal structure and stability. The force field must be able to capture these interactions accurately.
Parameterization Strategy:
A common strategy for parameterizing a force field for a novel system like this compound involves a hierarchical approach:
Initial Parameter Assignment: Initial parameters for the tartrate anion can be obtained from existing general force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF). Parameters for the Ca²⁺ ion are also available in standard force fields.
Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on smaller, representative fragments of the system (e.g., Ca²⁺ coordinated to tartrate and water molecules) to obtain reference data. This data includes optimized geometries, interaction energies, and vibrational frequencies.
Parameter Optimization: The initial force field parameters are then refined by fitting them to the QM reference data. This typically involves adjusting bonded parameters (bond stretching, angle bending, and dihedral torsions) and non-bonded parameters to reproduce the QM-calculated properties. Automated parameterization tools can facilitate this process. nih.gov
Validation: The newly developed force field is validated by comparing simulation results for bulk properties with experimental data. For this compound, this would include comparing the simulated crystal structure, density, and hydration enthalpy with experimental values.
Below is an illustrative table of the types of parameters that would be developed for a this compound force field. The values are hypothetical and would need to be determined through the rigorous parameterization process described above.
| Parameter Type | Atoms Involved | Parameter | Hypothetical Value |
|---|---|---|---|
| Bond Stretching (kb, b0) | C-C (tartrate) | kb (kcal/mol/Ų) | 310 |
| b0 (Å) | 1.53 | ||
| Angle Bending (kθ, θ0) | O-C-C (tartrate) | kθ (kcal/mol/rad²) | 80 |
| θ0 (degrees) | 109.5 | ||
| Dihedral Torsion (Vn, γ, n) | HO-C-C-OH (tartrate) | Vn (kcal/mol) | 0.15 |
| γ (degrees), n | 0, 3 | ||
| Non-bonded (Lennard-Jones) (ε, σ) | Ca²⁺ | ε (kcal/mol) | 0.1 |
| σ (Å) | 2.5 | ||
| Partial Atomic Charge (q) | O (carboxylate) | q (e) | -0.80 |
Crystal Structure Prediction and Polymorph Screening Methodologies
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physical and chemical properties. For this compound, variations in the crystal packing or the number of water molecules (leading to different hydrates) can occur. Computational crystal structure prediction (CSP) and polymorph screening methodologies are employed to explore the potential crystalline forms of a substance.
Crystal Structure Prediction (CSP):
CSP aims to identify the most stable crystal structures of a molecule based solely on its chemical diagram. The general approach involves two main steps:
Structure Generation: A large number of plausible crystal structures are generated using algorithms that explore different space groups, unit cell dimensions, and molecular orientations. For a chiral molecule like L-tartaric acid, the search is typically restricted to chiral space groups.
Structure Ranking: The generated structures are then ranked based on their calculated lattice energies. This is usually done using a combination of molecular mechanics force fields for an initial ranking, followed by more accurate quantum mechanical calculations (typically DFT with dispersion corrections) for the most promising low-energy structures. nih.gov
For this compound, the presence of water molecules adds another layer of complexity to the CSP process. The number of water molecules in the unit cell must be considered as a variable, and the hydrogen bonding networks between the tartrate, calcium ions, and water molecules must be accurately modeled.
Polymorph and Hydrate Screening Methodologies:
Experimental screening is often guided by computational predictions and aims to crystallize and identify different solid forms. Common techniques include:
Crystallization from various solvents: Using a range of solvents with different polarities and hydrogen bonding capabilities can promote the formation of different polymorphs or solvates.
Varying crystallization conditions: Factors such as temperature, cooling rate, and supersaturation level are systematically varied to access different kinetic and thermodynamic crystalline forms.
Slurry experiments: Suspending a solid in a solvent over time can lead to the conversion of a metastable form to a more stable one.
Humidity stress testing: Exposing the solid to varying levels of relative humidity can induce the formation or transformation of hydrates. nih.gov
The following table summarizes some of the known and hypothetical polymorphs/hydrates of calcium tartrate that could be the target of such screening methodologies.
| Form | Stoichiometry | Crystal System | Space Group | Status |
|---|---|---|---|---|
| Tetrahydrate | Ca(C₄H₄O₆)·4H₂O | Orthorhombic | P2₁2₁2₁ | Experimentally confirmed |
| Hexahydrate | Ca(C₄H₄O₆)·6H₂O | Orthorhombic | P2₁2₁2 | Experimentally confirmed |
| Dihydrate | Ca(C₄H₄O₆)·2H₂O | - | - | Reported in some studies |
| Anhydrous Form I | Ca(C₄H₄O₆) | - | - | Hypothetical |
| Anhydrous Form II | Ca(C₄H₄O₆) | - | - | Hypothetical |
Reaction Mechanism Modeling for Synthesis and Degradation Pathways
Computational modeling can elucidate the detailed reaction mechanisms for the formation (synthesis) and breakdown (degradation) of this compound at a molecular level.
Synthesis Pathway Modeling:
The formation of this compound in an aqueous solution involves the complexation of calcium ions with tartrate anions, followed by nucleation and crystal growth. Quantum chemical methods, particularly DFT, can be used to model these elementary steps:
Ion Solvation: The initial state involves solvated Ca²⁺ and tartrate ions. The structure and energetics of their hydration shells can be modeled to understand their stability in solution.
Complexation: The reaction pathway for the formation of a Ca²⁺-tartrate complex can be mapped out by calculating the energies of various coordination geometries and the transition states connecting them. This can reveal the preferred binding sites (carboxylate vs. hydroxyl groups) and the thermodynamics of complex formation.
Nucleation: Modeling the initial stages of nucleation, where a few ion pairs come together to form a stable cluster, is computationally demanding. However, it can provide insights into the critical nucleus size and the role of water in mediating the interactions between the ions. researchgate.net
Degradation Pathway Modeling:
The thermal degradation of this compound involves dehydration followed by the decomposition of the tartrate anion. Computational modeling can help to understand the sequence of these events and the nature of the decomposition products.
Dehydration: The energy barriers for the removal of successive water molecules from the crystal lattice can be calculated to predict the dehydration temperatures.
Tartrate Decomposition: The decomposition of the tartrate anion can proceed through various pathways, including decarboxylation and C-C bond cleavage. DFT calculations can be used to determine the reaction energies and activation barriers for these different pathways, helping to identify the most likely decomposition mechanism. researchgate.net The thermal decomposition of metal carboxylates often proceeds through the formation of metal carbonates as intermediates. researchgate.net
The following table outlines a plausible thermal degradation pathway for calcium tartrate tetrahydrate, which can be investigated using computational methods.
| Temperature Range (°C) | Process | Reaction | Computational Investigation |
|---|---|---|---|
| ~100-250 | Dehydration | Ca(C₄H₄O₆)·4H₂O → Ca(C₄H₄O₆) + 4H₂O | Calculation of water binding energies and activation energies for water removal. |
| ~250-450 | Initial Decomposition | Ca(C₄H₄O₆) → CaCO₃ + Gaseous products (e.g., CO, H₂O, organic fragments) | Modeling of C-C and C-O bond cleavage, decarboxylation pathways, and identification of stable intermediates and transition states. |
| >450 | Final Decomposition | CaCO₃ → CaO + CO₂ | Calculation of the thermodynamics of calcium carbonate decomposition. |
Applications in Industrial and Environmental Science Non Medical Contexts
Food Industry Applications (Technological Functionality)
In the food and beverage industry, calcium tartrate hydrate (B1144303) is utilized for its effects on product stability, texture, and acidity. It functions as a preservative, acidity regulator, and a crystallization control agent. wikipedia.orgatamanchemicals.com
Role as a Crystallization Control Agent in Wine Production (e.g., Tartrate Stabilization)
One of the most critical applications of calcium tartrate hydrate is in the tartrate stabilization of wine. Wines, particularly those with high calcium content, are supersaturated solutions of tartaric acid salts, primarily potassium bitartrate (B1229483) and, to a lesser extent, calcium tartrate. nih.gov When subjected to cold temperatures, these salts can precipitate, forming crystalline deposits often referred to as "wine diamonds." While harmless, these crystals are generally considered a cosmetic flaw by consumers. rdd.edu.iq
Calcium tartrate instability is particularly challenging because its precipitation is less influenced by temperature changes compared to potassium bitartrate and is significantly affected by the wine's pH. nih.gov To prevent this spontaneous crystallization in the bottle, winemakers employ a technique known as cold stabilization, often facilitated by "seeding."
In this process, fine crystals of this compound are added to the wine at a controlled low temperature (ranging from -3 to +4°C). atamanchemicals.com This seeding technique promotes the preferential crystallization of the naturally occurring excess calcium tartrate in the wine. The added crystals act as nucleation sites, triggering the formation and precipitation of both calcium tartrate and potassium bitartrate out of the solution. researchgate.net These crystals are then removed through filtration before bottling, resulting in a stable wine that is less likely to form sediment. rdd.edu.iq
Table 1: Factors Influencing Calcium Tartrate Crystallization in Wine
| Factor | Influence on Crystallization |
| pH | Higher pH increases the concentration of the tartrate ion, making crystallization more likely. nih.gov |
| Temperature | Precipitation is less dependent on cold temperatures compared to potassium bitartrate. nih.gov |
| Calcium Ion Concentration | Wines with higher levels of calcium are more prone to instability. atamanchemicals.com |
| Inhibitors | Natural compounds in wine, such as malic acid and magnesium, can hinder crystal formation. nih.gov |
Use as a Component in Food Additives for Texture and Stability Modification (e.g., Gelling Agent Enhancement)
This compound can function as a component in gelling systems, particularly those involving polysaccharides like alginates. The mechanism relies on the release of divalent calcium ions (Ca²⁺) which act as cross-linking agents for the polymer chains.
In certain food-grade gelling compositions, an acid-soluble calcium salt is required to interact with a polysaccharide to form a gel. A patent for such compositions lists calcium tartrate as a suitable source of calcium ions. google.com When a formulation containing sodium alginate and a calcium salt like calcium tartrate is ingested, the acidic environment of the stomach solubilizes the salt, liberating the calcium ions. These free Ca²⁺ ions then interact with the alginate chains, cross-linking them to form a stable calcium alginate gel. google.com This technology is explored for applications in creating foods that can induce satiety or for the controlled release of nutrients. google.com
While not its most common application, this demonstrates the potential of calcium tartrate to modify food texture by contributing to the structural integrity of certain hydrocolloid gels. The formation of a "calcium tartrate gel" has also been demonstrated in non-food contexts for chromatographic applications, underscoring the compound's capacity for gel formation. nih.gov
Table 2: Components of an In-Situ Gelling System
| Component | Function | Example |
| Polysaccharide | Forms the gel network | Sodium Alginate google.com |
| Calcium Salt | Provides Ca²⁺ ions for cross-linking | Calcium Tartrate google.com |
| Acidic Environment | Solubilizes the calcium salt | Gastric Acid google.com |
Application as an Acidulant and pH Regulator in Food Processing and Beverage Manufacturing
Calcium tartrate is approved for use in the food industry as a food additive, designated by the E number E354, where it serves primarily as an acidity regulator and preservative. wikipedia.orgresearchgate.net Like its parent compound, tartaric acid, calcium tartrate can help control the pH of various food products, ensuring product stability, consistent taste, and an environment that inhibits the growth of certain microbes. nih.gov
Its functions include:
Acidity Regulation: Maintaining a desired pH is crucial for the flavor profile and stability of many foods and beverages. Calcium tartrate helps to buffer and maintain acidity. atamanchemicals.com
Preservation: By controlling pH, it can help to extend the shelf life of products like fish and fruit preserves. nih.gov
Stabilizer: It is also used to stabilize packed fruits and vegetables. researchgate.net
It is slightly soluble in water, which allows for its use in a variety of liquid and semi-solid food systems. atamanchemicals.com This property makes it a versatile option for pH control in products ranging from preserves and seaweed products to certain beverages. researchgate.netnih.gov
Environmental Remediation and Waste Management
Adsorption and Sequestration of Heavy Metal Ions from Aqueous Solutions
Scientific literature does not provide significant evidence for the direct application of this compound as an adsorbent for the sequestration of heavy metal ions from aqueous solutions. While other calcium-based materials, such as calcium silicate (B1173343) hydrates and calcium hydroxide (B78521), are researched for their ability to immobilize heavy metals through precipitation and adsorption mechanisms, this specific application is not a documented role for this compound. researchgate.netgoogle.com
Role in Phosphate (B84403) Removal and Recovery from Wastewater Streams
There is no substantial evidence in published research to support the use of this compound for phosphate removal and recovery from wastewater streams. The established chemical precipitation methods for phosphate removal typically utilize other calcium salts, such as calcium hydroxide (lime) or calcium chloride. google.commdpi.com These compounds provide a source of calcium ions that react with phosphate ions under specific pH conditions to form insoluble calcium phosphate precipitates, which can then be removed from the water.
Valorization of this compound By-products from Industrial Processes
This compound is a significant by-product of the wine industry, primarily derived from wine fermentation dregs, lees, and other residues. wikipedia.orgatamanchemicals.com The winemaking process generates substantial quantities of these residues, which, if not properly managed, can pose environmental challenges. nih.govresearchgate.net However, these by-products represent a valuable secondary raw material. The concept of valorization, or converting waste materials into higher-value products, is central to the sustainable management of winery waste. nih.govresearchgate.net
The primary application in this context is the recovery and production of tartaric acid. utm.mdsci-hub.se Calcium tartrate is precipitated from winery wastes like vinasse by treatment with calcium chloride and lime milk. utm.md This crude calcium tartrate serves as an intermediate for the production of pure tartaric acid. atamanchemicals.comgoogle.com The process involves reacting calcium tartrate with sulfuric acid to produce tartaric acid and calcium sulfate. google.com This recovery process is not only economically beneficial but also mitigates the environmental impact of winery effluent. researchgate.netlibretexts.org
Research has focused on optimizing the recovery of tartaric acid from various enological wastes, including cream of tartar, lees, and eluates from resin regeneration. sci-hub.se Studies have shown that recovery rates can range from 58% to 99%, with the highest yields obtained from cream of tartar. sci-hub.se The efficiency of calcium tartrate precipitation and subsequent tartaric acid recovery can be influenced by factors such as the presence of other organic acids. sci-hub.se
Materials Science and Precursor Chemistry
Precursor for Calcium Oxide and Calcium Carbonate Synthesis through Thermal Decomposition
This compound serves as a valuable precursor for the synthesis of calcium oxide (CaO) and calcium carbonate (CaCO₃) through controlled thermal decomposition. Thermogravimetric analysis (TGA) reveals that the decomposition of this compound occurs in distinct stages. ijirset.comderpharmachemica.com
The initial stage involves the loss of water of hydration, converting the hydrate into its anhydrous form. ijirset.com As the temperature increases, the anhydrous calcium tartrate decomposes further. The typical decomposition pathway proceeds through the formation of calcium oxalate, which then converts to calcium carbonate, and finally, at higher temperatures, to calcium oxide. ijirset.com
Table 1: Thermal Decomposition Stages of this compound
| Decomposition Stage | Temperature Range (°C) | Product(s) |
|---|---|---|
| Dehydration | 45 - 330 | Anhydrous Calcium Tartrate |
| Intermediate Decomposition | 375 - 390 | Calcium Oxalate / Calcium Carbonate |
Note: Temperature ranges are approximate and can vary based on heating rate and atmospheric conditions. ijirset.comderpharmachemica.com
This controlled, multi-step decomposition allows for the selective synthesis of either calcium carbonate or calcium oxide by carefully controlling the final temperature of the pyrolysis process. The decomposition of calcium carbonate to calcium oxide typically begins around 625-750°C. mdpi.comresearchgate.net The use of calcium tartrate as a precursor offers a route to produce these inorganic materials with potentially high purity and controlled morphology, which is advantageous for various industrial applications.
Formation of Porous Carbonaceous Materials via Carbonization of the Organic Ligand
Calcium tartrate, as a metal-organic compound, can be utilized as a precursor for synthesizing porous carbon materials. nih.govmdpi.com The process involves the carbonization of the organic component—the tartrate ligand—under an inert atmosphere at elevated temperatures. nih.gov Metal-Organic Frameworks (MOFs), which share structural similarities with salts like calcium tartrate, are often used as templates or precursors for creating highly porous carbon structures. hgxx.orgnih.gov
During carbonization, the tartrate ligand pyrolyzes to form a carbon framework, while the calcium salt can act as a template or be converted into calcium oxide or carbonate nanoparticles embedded within the carbon matrix. nih.gov The resulting material is a composite of porous carbon and inorganic calcium compounds. The inorganic component can be subsequently removed by acid washing, typically with hydrochloric acid, to yield a high-surface-area porous carbon material. mdpi.com
The properties of the final carbonaceous material, such as surface area and pore structure, can be tuned by adjusting the carbonization temperature and other process parameters. mdpi.comnih.gov This method provides a template-synthesis route to porous carbons, which are sought after for applications in adsorption, catalysis, and energy storage. jst.go.jpnih.gov
Component in Composite Materials for Structural or Catalytic Applications
Calcium tartrate itself, or the materials derived from it, can be incorporated into composite materials for various applications. The calcium oxide or calcium carbonate nanoparticles synthesized from the thermal decomposition of calcium tartrate can act as functional fillers in polymer or ceramic matrices, potentially enhancing mechanical or thermal properties.
Furthermore, the porous carbon-metal oxide composites derived from calcium tartrate are promising for catalytic applications. mdpi.com The embedded metal oxide nanoparticles on a high-surface-area carbon support can act as active catalytic sites. nih.gov For example, MOF-derived porous carbons containing metal nanoparticles have been successfully used as catalysts in fine chemical synthesis, including oxidation and hydrogenation reactions. mdpi.com While specific research on calcium tartrate-derived catalysts is less common, the principles established with other metal-organic precursors are directly applicable.
In a different context, calcium tartrate has been investigated as a consolidant for soft limestone, a structural application in the field of cultural heritage preservation. taylorfrancis.com When a precursor solution of ammonium (B1175870) tartrate is applied to limestone, it reacts with the stone's calcium carbonate to deposit crystalline calcium tartrate within the pore network. taylorfrancis.com This deposition improves the mechanical properties of the weathered stone, although it can also lead to pore blocking if not carefully controlled. taylorfrancis.com
Analytical Chemistry Applications
Use as a Reference Standard in Titrimetric and Gravimetric Analysis
In analytical chemistry, calcium tartrate plays a role in the gravimetric determination of tartaric acid, particularly in wine analysis. oiv.int The method relies on the precipitation of tartaric acid from a sample as calcium tartrate under controlled pH conditions. oiv.int The resulting precipitate is then separated, dried, and weighed. The mass of the calcium tartrate precipitate is used to calculate the original concentration of tartaric acid in the sample.
The specificity of the precipitation is crucial. The conditions are optimized so that L(+)-tartaric acid is completely precipitated as calcium L(+)-tartrate, while other forms, such as calcium D(–) tartrate, remain in solution. oiv.int This selectivity allows for the accurate quantification of the most common natural isomer of tartaric acid found in wine.
The gravimetric determination can be complemented by a titrimetric method for verification. After weighing, the calcium tartrate precipitate can be redissolved in acid, and the calcium content is then determined by titration, for example, with an EDTA solution. oiv.int These well-established methods are valuable for quality control in the food and beverage industry. fiveable.me
Degradation, Stability, and Recrystallization Phenomena of Calcium Tartrate Hydrate
Thermal Degradation Mechanisms and Kinetics
The thermal stability of calcium tartrate hydrate (B1144303) (typically existing as a tetrahydrate, CaC₄H₄O₆·4H₂O) is limited, and it undergoes a multi-stage decomposition process upon heating. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to elucidate these processes.
While direct in-situ X-ray diffraction (XRD) studies tracking the crystallographic changes of calcium tartrate hydrate during heating are not extensively documented in the literature, thermal analysis techniques provide detailed insights into its decomposition pathway. The process generally occurs in distinct stages involving dehydration followed by the pyrolysis of the anhydrous salt.
The thermal decomposition typically proceeds as follows:
Dehydration: The initial mass loss corresponds to the removal of the four molecules of water of hydration. This process is often observed as a multi-step event, indicating that the water molecules are bound with different energies within the crystal lattice. DTA curves show endothermic peaks corresponding to these dehydration steps researchgate.net.
Decomposition of Anhydrous Tartrate: Following complete dehydration, the anhydrous calcium tartrate decomposes. This is a complex process involving the breakdown of the tartrate anion.
Formation of Calcium Carbonate: In an inert atmosphere, the pyrolysis of the organic moiety leads to the formation of calcium carbonate (CaCO₃) as a stable intermediate researchgate.net.
Decomposition of Calcium Carbonate: At higher temperatures, the calcium carbonate intermediate decomposes to calcium oxide (CaO) with the release of carbon dioxide (CO₂) researchgate.net.
Kinetic studies using model-free methods have been employed to determine the activation energies for each stage of the decomposition, providing a quantitative understanding of the thermal stability researchgate.net.
| Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Intermediate/Final Product |
| 1 | ~50 - 250 | Dehydration | Anhydrous Calcium Tartrate (CaC₄H₄O₆) |
| 2 | ~250 - 500 | Tartrate Pyrolysis | Calcium Carbonate (CaCO₃) |
| 3 | > 650 | Carbonate Decomposition | Calcium Oxide (CaO) |
The composition of the surrounding atmosphere significantly influences the thermal decomposition products of this compound.
Inert Atmosphere (e.g., Nitrogen): Under inert conditions, the decomposition of the tartrate anion proceeds through pyrolysis, yielding a mixture of gaseous products and a solid residue. Thermogravimetric analysis in a nitrogen atmosphere has shown the formation of calcium carbonate around 667°C, which subsequently decomposes to calcium oxide at approximately 807°C researchgate.net. The gaseous products typically include carbon monoxide (CO), carbon dioxide (CO₂), and water, along with other minor organic fragments. The solid residue may also contain some elemental carbon (char), depending on the conditions.
Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the decomposition pathway is altered by oxidative processes. The organic part of the molecule and any carbonaceous intermediates undergo combustion. This results in a more complete conversion to gaseous products, primarily CO₂ and H₂O. The exothermic nature of combustion can also affect the thermal profile observed in DTA. For analogous compounds like calcium oxalate, the carbon monoxide produced during initial decomposition is subsequently oxidized to carbon dioxide in an air atmosphere, an effect that would be expected for calcium tartrate as well rsc.orgumw.edu.pl. The final solid product in an oxidizing atmosphere is typically calcium oxide (CaO), formed via the decomposition of the calcium carbonate intermediate. The presence of oxygen generally lowers the final decomposition temperature compared to an inert atmosphere due to the energetic contribution of combustion.
Hydrolytic Stability and Aqueous Dissolution Mechanisms
The hydrolytic stability and dissolution behavior of calcium tartrate are of paramount importance, particularly in aqueous systems like wine, where its low solubility can lead to unwanted precipitation.
Calcium tartrate is classified as sparingly soluble in water. Its solubility is a critical parameter that is influenced by several factors.
Solvent Systems: The solubility of calcium tartrate varies significantly with the solvent. It is slightly soluble in water, sparingly soluble in ethanol (B145695), and even less soluble in diethyl ether wikipedia.org. Its solubility in acidic solutions is notably higher due to the protonation of the tartrate anion, which shifts the dissolution equilibrium wikipedia.orglibretexts.org.
pH Conditions: The pH of the aqueous medium has a profound effect on calcium tartrate solubility. Tartaric acid is a weak diprotic acid, and its dissociation is pH-dependent. At low pH, it exists predominantly as undissociated tartaric acid (H₂T) or the bitartrate (B1229483) anion (HT⁻). As the pH increases, the concentration of the fully dissociated tartrate anion (T²⁻) rises significantly nih.gov. Since the dissolution of calcium tartrate (CaT) establishes an equilibrium with Ca²⁺ and T²⁻ ions, a higher concentration of T²⁻ at higher pH values increases the likelihood of the solubility product being exceeded, leading to precipitation nih.govenartis.com.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | ~0.01 g / 100 mL | 20 | wikipedia.org |
| Water | 0.037 g / 100 mL | 0 | wikipedia.org |
| Water | 0.2 g / 100 mL | 85 | wikipedia.org |
| Ethanol | Sparingly soluble | - | wikipedia.org |
| Diethyl Ether | Slightly soluble | - | wikipedia.org |
| Acids | Soluble | - | wikipedia.org |
The kinetics of calcium tartrate dissolution and crystallization are often very slow, with precipitation sometimes occurring long after initial supersaturation is achieved enartis.comnih.gov.
Temperature: Unlike many other sparingly soluble salts, the solubility of calcium tartrate is not strongly dependent on temperature in the range relevant for food and beverage applications. Consequently, reducing the temperature (cold stabilization) is often an ineffective method for inducing its precipitation and preventing future instability awri.com.au.
pH: As mentioned, a higher pH increases the concentration of the tartrate dianion, which is a primary driver for crystallization enartis.com.
Ethanol Concentration: Increased ethanol concentration generally decreases the solubility of calcium tartrate, promoting its precipitation.
Inhibiting and Promoting Substances: Certain compounds present in complex solutions like wine can significantly impact crystallization kinetics. Malic acid is known to be a potent inhibitor of calcium tartrate crystallization awri.com.au. Conversely, other substances can act as nucleation sites, promoting crystal growth. Protective colloids, such as carboxymethylcellulose, can be used to inhibit crystal formation nih.gov.
Nucleation and Seeding: The initial formation of crystal nuclei is a significant energy barrier and is often the rate-limiting step in the precipitation process enartis.com. The introduction of seed crystals (micronized calcium tartrate) can overcome this barrier and accelerate crystallization, a technique used to intentionally stabilize a solution enartis.com.
Recrystallization and Ostwald Ripening Phenomena in Suspensions
Key factors that affect the rate of recrystallization and Ostwald ripening include:
Temperature: Higher temperatures generally increase the solubility of calcium tartrate, which can accelerate the dissolution of smaller particles and the growth of larger ones. However, in the context of winemaking, it has been noted that temperature has a less pronounced effect on the precipitation rate of calcium tartrate compared to other salts like potassium bitartrate awri.com.au.
pH: The pH of the suspension plays a significant role in the solubility of calcium tartrate. Higher pH values increase the concentration of the tartrate ion, which can influence the equilibrium between the solid and dissolved states, thereby affecting the rate of recrystallization enartis.com.
A study on the crystallization kinetics of calcium tartrate in model solutions investigated the effects of various parameters on crystal growth, which is a key component of the Ostwald ripening process. The findings from such studies can be extrapolated to understand the long-term behavior of this compound suspensions.
| Parameter | Conditions Investigated | Observed Effect on Crystal Growth |
|---|---|---|
| Seed Level | 4, 20, 30 g/L | Higher seed levels generally increase the rate of crystallization. |
| Temperature | 5°C, 10°C, 15°C, 20°C | Crystal growth rates were determined at these temperatures, showing temperature dependence. |
| Particle Size | 50, 200 µm | Initial particle size influences the overall kinetics of crystallization. |
| Ionic Strength | 108, 140, 330 mM/L | Ionic strength of the solution affects the solubility and thus the crystal growth rate. |
| Alcohol Content | 10%, 12%, 14% v/v | Variations in alcohol content were found to impact the crystallization kinetics. |
| Malic Acid | 2, 4, 6 g/L | Malic acid was found to have an inhibitory effect on crystal growth. |
Long-term Storage Stability and Material Integrity Assessment
The long-term storage stability of solid this compound is essential for its application in various industries. The material's integrity can be affected by environmental factors such as temperature and humidity, which can lead to changes in its physical and chemical properties.
Thermal Stability:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to assess the thermal stability of this compound. Studies have shown that the decomposition of calcium tartrate tetrahydrate occurs in distinct stages.
Dehydration: The initial weight loss observed upon heating corresponds to the loss of water of crystallization. Research indicates that calcium tartrate tetrahydrate is thermally unstable beyond 112°C, with decomposition of the hydrate structure commencing around this temperature. One study reported that the crystals started decomposing at 85°C.
Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous calcium tartrate decomposes at higher temperatures. The final decomposition product is typically calcium oxide. The exact temperatures for these transitions can vary depending on factors such as the heating rate and the surrounding atmosphere.
| Decomposition Stage | Temperature Range (°C) | Process | Resulting Product |
|---|---|---|---|
| 1 | ~85 - 164 | Loss of water of crystallization | Anhydrous Calcium Tartrate |
| 2 | > 420 | Decomposition of anhydrous salt | Calcium Oxide |
Note: The temperature ranges are approximate and can be influenced by experimental conditions.
Influence of Humidity:
This compound is described as a hygroscopic powder, meaning it can absorb moisture from the atmosphere. The structural integrity of the compound, particularly its hydration state, can be influenced by the ambient relative humidity (RH). One study confirmed the structural integrity of calcium tartrate tetrahydrate under different atmospheric conditions using FT-IR and PXRD methods researchgate.net. This suggests that while the material is stable, high humidity environments could potentially lead to changes in its physical state, such as clumping or alterations in flow properties. Conversely, storage in very dry conditions could potentially lead to the loss of water of hydration, which might affect the crystal structure and stability of the compound researchgate.net.
Material Integrity Assessment:
Assessing the material integrity of this compound during long-term storage involves monitoring several key parameters:
Appearance: Visual inspection for any changes in color or the formation of clumps.
Water Content: Regular measurement of the water content to ensure it remains within the specified range for the tetrahydrate form.
Crystal Structure: Techniques like X-ray powder diffraction (XRPD) can be used to monitor any changes in the crystalline form or the emergence of amorphous content over time.
Purity: Chromatographic methods can be employed to detect the presence of any degradation products or impurities that may form during storage.
While specific long-term stability studies with detailed data on degradation pathways under various storage conditions are not extensively published, the available information on its thermal properties and sensitivity to moisture provides a basis for establishing appropriate storage conditions to ensure its material integrity. Recommended storage conditions generally advise keeping the material in a cool, dry place, protected from moisture.
Sustainability and Circular Economy Aspects of Calcium Tartrate Hydrate Production and Utilization
Resource Efficiency in Calcium Tartrate Hydrate (B1144303) Production from Renewable Feedstocks
The primary renewable feedstock for calcium tartrate hydrate production is derived from the residues of winemaking, specifically grape pomace and wine lees. ajevonline.orgatamanchemicals.com These materials are rich in tartaric acid and its salts, which can be efficiently extracted and converted into calcium tartrate. This process of valorization turns agricultural byproducts into a commercially valuable chemical, reducing the need for synthetic production routes that may rely on non-renewable resources.
The potential yield of calcium tartrate from these renewable feedstocks is significant. Research has indicated that it is possible to obtain between 50 to 75 kilograms of tartaric acid per ton of grape pomace and 100 to 150 kilograms per ton of wine lees, which is then converted to calcium tartrate. researchgate.net This highlights the resource richness of these winery byproducts. The transition towards using these feedstocks is a key component of the bioeconomy, which seeks to replace fossil fuel-based economies with more sustainable, bio-based systems. mdpi.com
Table 1: Potential Yield of Tartaric Acid from Winery Byproducts
| Feedstock | Potential Tartaric Acid Yield ( kg/ton ) |
| Grape Pomace | 50 - 75 |
| Wine Lees | 100 - 150 |
This table illustrates the potential yield of tartaric acid from different renewable feedstocks in the wine industry, which is a precursor to this compound.
By-product Utilization and Waste Valorization Strategies in Industrial Processes
The production of this compound is in itself a prime example of by-product valorization. The process typically involves the extraction of tartrates from wine lees and grape pomace. researchgate.net This not only provides a source for tartaric acid but also addresses a significant waste management challenge for the wine industry. utm.md The conventional method involves precipitating the tartrate with calcium salts, such as calcium carbonate and calcium chloride, to form calcium tartrate. researchgate.netmazzarispa.com
Further advancing the circular economy, the residual streams from this process can also be utilized. For instance, after the recovery of tartaric acid as calcium tartrate from vinasses (the liquid waste from the distillation of grape marc and wine lees), the remaining liquid can be used as a nutrient source for fermentation processes to produce other valuable products like xylitol. nih.gov This cascading approach, where waste from one process becomes a resource for another, is a cornerstone of a circular bioeconomy. utm.md The solid residues remaining after tartaric acid extraction can also be repurposed, for example, as economic nutrients for lactic acid bacteria. researchgate.net
Life Cycle Assessment (LCA) Considerations for Production and Application Pathways
A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. For this compound, an LCA would evaluate the environmental footprint of its production from winery by-products.
A study conducted on a biorefinery in Italy that valorizes winery by-products for alcohol and calcium tartrate production provides valuable insights. researchgate.netresearchgate.net The LCA evaluated the impacts of processing and valorizing these by-products and compared them to alternative treatment scenarios like composting and anaerobic digestion. researchgate.net Such assessments help in identifying the environmental hotspots in the production chain and suggest areas for improvement. The system boundaries for such an LCA typically include the handling and distillation of grape marc and wine lees, the production of alcohol and calcium tartrate, and the treatment and valorization of process residues for energy production. researchgate.net
The findings from such LCAs can guide the optimization of the production process to reduce its environmental burden, for example, by minimizing energy consumption or the use of chemical reagents.
Implementation of Green Synthesis Principles in Manufacturing Processes
Green chemistry principles are increasingly being applied to the synthesis of chemicals to make them more environmentally friendly. yale.eduacs.orgepa.gov While specific research on the "green synthesis" of this compound is emerging, the core principles can be readily applied to its production process.
One of the key principles of green chemistry is the use of safer solvents and reaction conditions. yale.edu The precipitation of calcium tartrate from aqueous solutions of tartaric acid and a calcium salt is inherently a relatively green process as it uses water as a solvent. Further greening of the process could involve optimizing reaction conditions to reduce energy consumption, for instance, by carrying out the precipitation at ambient temperature and pressure. yale.edu
Another principle is the use of renewable feedstocks, which is already a fundamental aspect of producing calcium tartrate from winery waste. yale.eduepa.gov The use of catalysts to improve reaction efficiency and reduce waste is also a key green chemistry principle. yale.eduacs.org Research into catalytic methods for the extraction and conversion of tartrates could further enhance the sustainability of calcium tartrate production. The development of methods that avoid the use of harsh chemicals, such as strong acids or bases, in the extraction and purification steps would also align with green chemistry principles. certh.grresearchgate.net
Table 2: Application of Green Chemistry Principles to this compound Production
| Green Chemistry Principle | Application in Calcium Tartrate Production |
| Prevention of Waste | Utilizing winery by-products that would otherwise be discarded. |
| Atom Economy | Optimizing the precipitation reaction to maximize the incorporation of reactants into the final product. |
| Use of Renewable Feedstocks | Sourcing tartaric acid from grape pomace and wine lees. yale.eduepa.gov |
| Safer Solvents | Using water as the primary solvent for the precipitation reaction. |
| Design for Energy Efficiency | Conducting the synthesis at ambient temperature and pressure to minimize energy inputs. yale.edu |
This table outlines how the 12 principles of green chemistry can be applied to the manufacturing of this compound to enhance its sustainability.
Environmental Impact Assessment of Industrial Scale Production and Disposal
The industrial-scale production of this compound from winery waste has a significantly lower environmental impact compared to the disposal of these wastes. btlliners.com Untreated winery wastewater and solid waste can be highly polluting due to their high organic load, acidity, and the presence of other compounds. mdpi.comwaterandwastewater.com The release of such waste into the environment can lead to soil and water pollution. btlliners.com
Future Research Directions and Emerging Paradigms
Development of Novel Synthesis Routes with Enhanced Control over Morphology and Polymorphism
Future research will prioritize the development of sophisticated synthesis methods that offer precise control over the crystal morphology (shape and size) and polymorphism (different crystal structures) of calcium tartrate hydrate (B1144303). Traditional precipitation methods often yield heterogeneous products; however, new techniques aim for uniformity, which is critical for predictable material performance.
Researchers are exploring methods like single diffusion gel techniques to grow high-quality single crystals. ias.ac.in By systematically varying parameters such as the pH of the gel, concentration of reactants, gel aging time, and temperature, it is possible to influence the crystal habit and size. ias.ac.in For instance, well-developed single crystals of calcium tartrate have been obtained at specific reactant concentrations and pH ranges within a silica (B1680970) gel medium.
A key challenge is managing the nucleation density. Innovative approaches, such as using a supernatant solution of calcium formate (B1220265) mixed with formic acid instead of the conventional calcium chloride, have been shown to reduce nucleation and improve the size of crystals growing within the gel. ias.ac.in This level of control is essential for tailoring the material for specific applications.
Furthermore, calcium tartrate is known to exist in various hydrated forms, including the tetrahydrate and potentially other polymorphs. nih.gov Future synthesis routes will aim to selectively crystallize a desired polymorphic or hydrated form, as the crystal structure dictates the material's physical and chemical properties.
Table 1: Parameters Influencing Calcium Tartrate Hydrate Crystal Growth in Gel Methods
| Parameter | Effect on Crystallization | Research Focus |
|---|---|---|
| pH of Gel | Influences the dissociation equilibrium of tartaric acid, affecting nucleation and growth rate. enartis.com | Optimization for specific crystal habits and sizes. |
| Reactant Concentration | Governs the supersaturation level, impacting nucleation density and crystal size. | Fine-tuning for monodisperse crystal populations. |
| Supernatant Solution | The choice of cation source (e.g., calcium chloride vs. calcium formate) affects nucleation rates. ias.ac.in | Exploring new reactants to control polymorphism. |
| Gel Aging and Density | Affects the diffusion of reactants and can influence the final crystal morphology. | Understanding the gel structure's role in templating crystal growth. |
Integration of Machine Learning and Artificial Intelligence for Material Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) represents a paradigm shift in materials science, with significant potential for accelerating the discovery and design of this compound variants with desired properties. Given the vast parameter space in synthesis and the complex interplay of factors influencing crystallization, ML models can identify patterns and correlations that are not immediately obvious to human researchers.
Future research in this area will likely focus on:
Predictive Modeling: Developing ML algorithms trained on existing experimental and computational data to predict the crystal structure, morphology, and properties (e.g., proton conductivity) of this compound based on a given set of synthesis parameters.
Accelerated Structure Prediction: Using ML-based interatomic potentials to drastically speed up computational simulations for predicting new, stable polymorphs of calcium tartrate. This would allow for the exploration of the material's energy landscape far more efficiently than traditional quantum-mechanical methods.
Inverse Design: Creating generative ML models that can propose novel synthesis routes or chemical modifications to achieve a target property. For example, an AI could suggest specific additives to promote the formation of a crystal polymorph with enhanced thermal stability or proton conductivity.
While the direct application of ML to this compound is still in its infancy, the foundational tools are being developed across the field of crystallography and materials science, paving the way for future breakthroughs.
Exploration of New Non-Conventional Applications in Emerging Technologies
Beyond its traditional role as a byproduct or food additive, recent findings suggest that this compound possesses properties that make it a candidate for emerging technologies, entirely excluding medical or safety-related uses. A particularly promising avenue is its application in electrochemical devices.
Research has demonstrated that calcium-L-tartrate tetrahydrate, an environmentally benign coordination polymer, exhibits significant humidity-based proton conductivity. researchgate.net The material shows a conductivity of 3 x 10⁻⁵ S cm⁻¹ under 100% relative humidity, a value comparable to other proton-conducting metal-organic frameworks (MOFs) and coordination polymers. researchgate.net This property opens up the possibility of using this compound as a component in solid-state proton conductors or electrolytes for fuel cells and other electrochemical devices. researchgate.netrsc.orgiiserpune.ac.in
The proton conduction mechanism is facilitated by the network of water molecules within the crystal structure, highlighting the critical role of the hydrate form. researchgate.net Future research will focus on:
Enhancing Conductivity: Investigating methods to increase the proton conductivity, perhaps by doping the material or creating composites.
Device Integration: Developing and testing prototype devices, such as humidity sensors or proton-exchange membranes, that incorporate this compound as the active material.
Exploring Anhydrous Conduction: Investigating whether modifications to the structure could enable proton conduction under anhydrous (water-free) conditions, which is a key challenge for many fuel cell applications. rsc.org
This exploration into solid-state ionics represents a significant shift from the material's conventional applications and points toward its potential use in green energy technologies.
Multiscale Modeling and Simulation of Complex Interactions within the Material and its Environment
To complement experimental investigations, multiscale modeling and simulation will be indispensable for gaining a fundamental understanding of this compound. These computational techniques can probe phenomena at length and time scales that are difficult to access experimentally, from the quantum behavior of electrons to the macroscopic growth of crystals.
Future computational research will likely involve:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately calculate the energies of different polymorphs and hydrated states, understand the electronic structure, and analyze the hydrogen-bonding networks that are crucial for properties like proton conductivity.
Molecular Dynamics (MD) Simulations: Simulating the interactions between calcium and tartrate ions in solution to elucidate the mechanisms of nucleation and crystal growth. MD can also be used to model the diffusion of water molecules and protons through the crystal lattice, providing insights into the conductivity mechanism.
Kinetic Monte Carlo (KMC) Simulations: Bridging the gap between molecular and macroscopic scales to simulate the long-term evolution of crystal morphology under various growth conditions.
Models have already been developed to predict the precipitation of calcium tartrate in complex solutions like wine by considering factors such as ion equilibria and saturation levels. bri.co.nz Future work will build on this by developing more fundamental, physics-based models that can predict not just if precipitation will occur, but how it occurs at a molecular level, enabling more precise control over the process.
Sustainable Production and Utilization Strategies for a Circular Economy within the Tartrate Industry
The production of calcium tartrate is intrinsically linked to the wine industry, as its primary source is winery waste such as wine lees and grape pomace. wikipedia.orgutm.md This connection positions this compound as a key component in a circular economy model for the agri-food sector. Future research and industrial strategy will focus on optimizing the valorization of these waste streams.
The conventional method for obtaining tartaric acid involves precipitating it from winery waste as calcium tartrate, which is then re-acidified. libretexts.orgresearchgate.net This process turns a problematic waste product into a valuable chemical. Sustainable production strategies will aim to improve the efficiency and environmental footprint of this recovery process.
Key areas for future development include:
Integrated Biorefineries: Designing processes where multiple valuable products are recovered from winery waste. For example, after the extraction of tartrates, the remaining biomass could be used to produce biofuels, polyphenolic compounds, or nutrients for other fermentation processes. certh.grnih.gov
Green Extraction Technologies: Implementing more environmentally friendly methods for tartrate recovery, such as using membrane separation processes or novel solvents to reduce chemical consumption and energy use. utm.mdcerth.gr
Closing the Loop: Exploring ways to reuse and recycle materials within the production cycle. This involves not only valorizing the primary waste (lees and pomace) but also managing the secondary streams generated during the tartrate recovery process itself. mdpi.comsitra.fi
By viewing winery "waste" as a raw material, the tartrate industry can move towards a zero-waste, circular model that is both economically and environmentally sustainable. nih.gov
Q & A
Basic Research Questions
Q. How is the crystal structure of calcium tartrate tetrahydrate determined experimentally, and what are its key structural features?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method. The orthorhombic space group P2₁2₁2₁ is confirmed via precession photography and refinement using programs like SHELXL . Unit cell parameters (a = 9.631 Å, b = 10.573 Å, c = 9.215 Å) are refined via least-squares analysis. Hydrogen-bonding networks and calcium-tartrate chain formation are critical structural features .
- Implications : The structure informs solubility behavior and reactivity in aqueous systems, such as wine or cement matrices .
Q. What synthesis routes are available for calcium tartrate hydrate, and how do reaction conditions influence product purity?
- Methodology : Common methods include:
- Acid-base reactions: Tartaric acid + calcium carbonate or calcium hydroxide .
- Gel diffusion: Layering calcium chloride over sodium tartrate in silica gel, yielding high-purity crystals .
Q. How can researchers quantify calcium tartrate solubility in aqueous systems, and what factors affect it?
- Methodology : Gravimetric analysis after saturation and filtration. Solubility increases with temperature (0.037 g/100 mL at 0°C → 0.2 g/100 mL at 85°C) .
- Critical Factors : Ionic strength (e.g., KNO₃ reduces solubility via common ion effects) and pH (higher pH increases tartrate ion availability, promoting precipitation) .
Advanced Research Questions
Q. What mechanisms drive calcium tartrate instability in complex matrices like wine, and how can precipitation be mitigated?
- Mechanistic Insights : Precipitation is pH-dependent; higher pH (>3.5) shifts tartaric acid dissociation toward tartrate ions, favoring Ca²⁺ binding . MLF (malolactic fermentation) or blending raises pH, increasing instability .
- Mitigation Strategies :
- Seeding : Add micronized calcium tartrate to induce controlled crystallization .
- Ion Exchange : Remove Ca²⁺ or tartrate ions via resins/electrodialysis .
- Chelators : Use polyphosphates to sequester Ca²⁺, though regulatory constraints apply .
Q. How do calcium tartrate hydrates interact with metal ions (e.g., Eu³⁺) in solution, and what analytical methods elucidate these interactions?
- Methodology : Spectrophotometry (315–400 nm) and conductometry track complexation. Outer-sphere complexes form at high ionic strength (1 M KNO₃), while inner-sphere complexes dominate at lower ionic strength (0.1 M) .
- Theoretical Framework : Pearson HSAB model explains stability trends; Eu³⁺ (hard acid) preferentially binds tartrate (hard base) over oxalate .
Q. What role does this compound play in composite materials like glass ionomer cements (GICs), and how does it influence mechanical properties?
- Mechanistic Role : In GICs, calcium tartrate forms during reactions between tartaric acid and calcium silicates (C3S/C2S), delaying cement setting by inhibiting polyacrylic acid crosslinking .
- Performance Impact : Post-hydration, unreacted silicates strengthen the matrix, enhancing compressive strength (e.g., +20% with 20% MTA additive) .
Q. How can calcium tartrate crystals be distinguished from similar salts (e.g., potassium bitartrate) in biological or industrial samples?
- Analytical Techniques :
- Morphology : Calcium tartrate forms bipyramidal/rhomboid crystals vs. needle-shaped potassium bitartrate .
- XRD : Distinct d-spacings (e.g., 9.6, 10.6, 9.2 Å for calcium tartrate vs. 4.5, 3.8 Å for potassium bitartrate) .
- Conductivity Tests : Effective for potassium bitartrate instability but irrelevant for calcium tartrate .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
